molecular formula C6H6N2O3 B565564 Acipimox-d4

Acipimox-d4

Cat. No.: B565564
M. Wt: 158.15 g/mol
InChI Key: DJQOOSBJCLSSEY-VYMTUXDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acipimox-d4, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acipimox-d4, a deuterated analog of the lipid-lowering agent Acipimox. This document details a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of its mechanism of action with relevant signaling pathway diagrams. The inclusion of deuterium in the Acipimox molecule can be a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic routes for unlabeled Acipimox.[1][2][3] The key to preparing this compound is the introduction of deuterium atoms at the methyl group. This can be accomplished by using a deuterated starting material, specifically 2,5-dimethylpyrazine with a deuterated methyl group (2-(methyl-d3)-5-methylpyrazine is not commercially available, so a plausible route starts with deuterated precursors for one of the methyl groups). A more practical approach is the deuteration of a suitable precursor. A plausible synthetic route is outlined below, starting from 2,5-dimethylpyrazine.

A multi-step synthesis starting from 2,5-dimethylpyrazine is a common method for producing Acipimox.[2] To synthesize this compound, a deuterated precursor is required. The proposed synthesis involves the preparation of 5-(methyl-d3)-pyrazine-2-carboxylic acid, followed by N-oxidation.

Experimental Protocol: Synthesis of 5-(methyl-d3)-pyrazine-2-carboxylic acid

A plausible method for the synthesis of the deuterated intermediate, 5-(methyl-d3)-pyrazine-2-carboxylic acid, can be adapted from known procedures for similar non-deuterated compounds.[4][5][6]

  • Preparation of 2-hydroxymethyl-5-(methyl-d3)-pyrazine: A solution of 2,5-dimethylpyrazine-d3 (prepared by methods not detailed here but assumed available) is subjected to nitrogen oxidation, followed by reaction with acetic anhydride and alkaline hydrolysis to yield 2-hydroxymethyl-5-(methyl-d3)-pyrazine.[2]

  • Oxidation to 5-(methyl-d3)-pyrazine-2-carboxylic acid: The resulting 2-hydroxymethyl-5-(methyl-d3)-pyrazine is then oxidized using a suitable oxidizing agent such as potassium permanganate or a TEMPO/bleach system to give 5-(methyl-d3)-pyrazine-2-carboxylic acid.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of unlabeled Acipimox.[2]

  • Reaction Setup: In a 100 mL round-bottom flask, add 1g of sodium tungstate and 11 mL of 30% hydrogen peroxide to 50 mL of water.

  • pH Adjustment: Adjust the pH of the solution to 1 with 1N hydrochloric acid.

  • Addition of Deuterated Precursor: Add 20g of 5-(methyl-d3)-pyrazine-2-carboxylic acid to the solution.

  • Reaction: Heat the mixture to 80°C and maintain for 3 hours with stirring.

  • Work-up: Allow the reaction to cool to room temperature. The resulting solid is collected by suction filtration.

  • Purification: The solid is washed with cold water and dried in an oven at 80°C to yield this compound.

ParameterExpected Value
Starting Material5-(methyl-d3)-pyrazine-2-carboxylic acid
Key ReagentsHydrogen Peroxide, Sodium Tungstate
SolventWater
Reaction Temperature80°C
Reaction Time3 hours
Expected Yield80-90% (based on unlabeled synthesis[2])
AppearanceWhite to off-white solid

Characterization of this compound

The characterization of this compound involves standard analytical techniques to confirm its identity, purity, and structure. The primary methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm the incorporation of deuterium atoms.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: The sample is infused into the mass spectrometer and data is acquired in both positive and negative ion modes.

Expected Data:

For this compound (C₆H₂D₄N₂O₃), the expected monoisotopic mass is 158.0692 Da. The mass spectrum should show a molecular ion peak corresponding to this mass, which is 4 Da higher than that of unlabeled Acipimox (154.0378 Da).

IonExpected m/z (Acipimox)Expected m/z (this compound)
[M+H]⁺155.0451[7]159.0719
[M-H]⁻153.0304[8]157.0557
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the location of the deuterium atoms.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The absence of a signal in the methyl region (around 2.5 ppm) compared to the spectrum of unlabeled Acipimox would confirm deuteration at the methyl group.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound.

Expected Spectral Data:

NucleusUnlabeled Acipimox (Expected δ, ppm)This compound (Expected δ, ppm)
¹H NMR~2.5 (s, 3H, -CH₃), ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H)No signal at ~2.5 ppm, ~8.5 (s, 1H, Ar-H), ~8.9 (s, 1H, Ar-H)
¹³C NMR~20 (-CH₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons)Multiplet signal slightly upfield of 20 ppm (-CD₃), ~135, ~145, ~150, ~165 (aromatic and carboxyl carbons)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: [9][10]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 229 nm.[10]

  • Sample Preparation: A standard solution of this compound is prepared in the mobile phase.

Expected Data:

The HPLC chromatogram should show a single major peak, and the purity can be calculated based on the peak area. The retention time of this compound is expected to be very similar to that of unlabeled Acipimox.

ParameterExpected Value
Retention TimeSimilar to unlabeled Acipimox
Purity>98%

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[11][12][13][14] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[11] Acipimox binds to and activates the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[12] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (HSL).[11] The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the release of FFAs into the bloodstream.[11]

The reduced availability of circulating FFAs has a downstream effect on the liver, where it leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[13][14] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently lowers LDL cholesterol levels.[11] Additionally, Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this is not fully elucidated.[11][12]

Signaling Pathway and Workflow Diagrams

Acipimox_Synthesis_Workflow start 2,5-Dimethylpyrazine step1 Nitrogen Oxidation, Acetic Anhydride, Alkaline Hydrolysis start->step1 intermediate1 2-Hydroxymethyl-5- (methyl-d3)-pyrazine step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 5-(methyl-d3)-pyrazine- 2-carboxylic acid step2->intermediate2 step3 N-Oxidation (H2O2, Na2WO4) intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis workflow for this compound.

Acipimox_Signaling_Pathway cluster_liver Effects in Liver cluster_blood Effects in Blood Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocyte) Acipimox->GPR109A Binds to HDL ↑ HDL Acipimox->HDL Increases (mechanism less clear) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Gi->cAMP Leads to PKA Protein Kinase A cAMP->PKA Inhibits activation of HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Reduced phosphorylation of Lipolysis ↓ Lipolysis PKA->Lipolysis Leads to FFA ↓ Free Fatty Acids (in blood) Lipolysis->FFA Liver Liver FFA->Liver Reduced flux to VLDL ↓ VLDL Synthesis Liver->VLDL Triglycerides ↓ Triglyceride Synthesis Liver->Triglycerides LDL ↓ LDL VLDL->LDL Precursor to

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox-d4 is the deuterium-labeled analogue of Acipimox, a nicotinic acid derivative utilized as a lipid-lowering agent. Its primary mechanism of action involves the potent inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids (FFAs) and subsequent modulation of lipoprotein metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological action of this compound, with a focus on its application in research and development. Detailed experimental protocols for its analysis, alongside a thorough examination of its metabolic signaling pathways, are presented to support its use as an internal standard and tracer in pharmacokinetic and metabolic studies.

Chemical Properties and Structure

This compound is a synthetic, isotopically labeled compound where four hydrogen atoms in the parent molecule, Acipimox, have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which allows for its differentiation from the unlabeled form in mass spectrometry-based analytical methods, making it an ideal internal standard for quantitative analysis.[1]

General Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name 5-(Methyl-d3)-pyrazine-2-carboxylic-3-d acid 4-oxide[2]
Synonyms This compound, K-9321-d4, Olbemox-d4, Olbetam-d4[1]
CAS Number 1246816-28-3[1]
Molecular Formula C₆H₂D₄N₂O₃[1]
Molecular Weight 158.15 g/mol [1]
Appearance White to off-white solidN/A
Melting Point Approximately 205 °C (decomposes)N/A
Solubility Soluble in DMSO and MethanolN/A
Storage Conditions -20°C for long-term storage[2]
Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring with a carboxylic acid group, a methyl group, and an N-oxide. The deuterium atoms are located on the methyl group and the pyrazine ring.

SMILES: [2H]C([2H])([2H])C1=CN=C(C(=O)O)C([2H])=[N+]1[O-]

Mechanism of Action and Signaling Pathways

Acipimox exerts its pharmacological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA₂), which is highly expressed on the surface of adipocytes.[3] The binding of Acipimox to GPR109A initiates a signaling cascade that ultimately inhibits the breakdown of triglycerides.

Inhibition of Lipolysis in Adipose Tissue

The activation of GPR109A by Acipimox leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] A reduction in cAMP levels leads to the deactivation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL).[4] The inhibition of HSL, the rate-limiting enzyme in triglyceride hydrolysis, results in a significant reduction in the release of free fatty acids (FFAs) and glycerol from adipose tissue into the bloodstream.[4]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_output Acipimox This compound GPR109A GPR109A (HCA2) Acipimox->GPR109A Gi Gi-protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converts PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides FFA Free Fatty Acids (FFA) Triglycerides->FFA hydrolyzes Glycerol Glycerol Triglycerides->Glycerol hydrolyzes VLDL_Synthesis_Pathway cluster_bloodstream Bloodstream cluster_liver Hepatocyte (Liver Cell) FFA_blood Reduced Circulating Free Fatty Acids (FFA) FFA_liver Reduced FFA Influx FFA_blood->FFA_liver TG_synthesis Triglyceride Synthesis FFA_liver->TG_synthesis substrate for preVLDL pre-VLDL particle assembly TG_synthesis->preVLDL incorporated into ApoB100 Apolipoprotein B100 (ApoB100) ApoB100->preVLDL component of MTP Microsomal Triglyceride Transfer Protein (MTP) MTP->preVLDL facilitates VLDL VLDL Secretion preVLDL->VLDL LCMSMS_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Protein Precipitation (Acetonitrile) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifugation Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

References

Acipimox-d4 and its Core Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent primarily utilized in the management of hyperlipidemia. Its deuterated analogue, Acipimox-d4, serves as a crucial internal standard in bioanalytical studies for the accurate quantification of Acipimox in biological matrices. This technical guide provides an in-depth exploration of the mechanism of action of Acipimox, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Lipolysis

The principal mechanism of action of Acipimox is the inhibition of lipolysis in adipose tissue.[1] This is achieved through its activity as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] GPR109A is highly expressed on the surface of adipocytes.

The binding of Acipimox to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] A decrease in cAMP levels prevents the activation of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL).[4] HSL is the rate-limiting enzyme in the hydrolysis of triglycerides stored within adipocytes.

By inhibiting HSL activity, Acipimox effectively reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, leading to a decrease in the release of FFAs into the bloodstream.[4] The diminished flux of FFAs to the liver results in a reduced substrate for the synthesis of very-low-density lipoproteins (VLDL) and triglycerides. Consequently, this leads to a decrease in plasma triglyceride and LDL-cholesterol levels, along with an increase in high-density lipoprotein (HDL) cholesterol.[1][5]

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active HSL-P (active) PKA->HSL_active Phosphorylates HSL_inactive HSL (inactive) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Inhibits Hydrolysis of FFAs ↓ Free Fatty Acids (FFAs) Triglycerides->FFAs Liver Liver FFAs->Liver VLDL ↓ VLDL & Triglyceride Synthesis Liver->VLDL

Caption: Acipimox signaling cascade in adipocytes.

Quantitative Data

The efficacy of Acipimox in modulating lipid profiles has been demonstrated in numerous clinical trials. The following tables summarize the key quantitative findings.

Table 1: Effect of Acipimox on Plasma Lipids (Clinical Trial Data)

ParameterDosageTreatment DurationMean Reduction/IncreaseReference
Serum Triglycerides250 mg, 2-3 times dailyAt least 2 months43% reduction[1]
Total Serum Cholesterol250 mg, 2-3 times dailyAt least 2 months18% reduction[1]
HDL Cholesterol250 mg, 2-3 times dailyAt least 2 months15% increase[1]
Serum Triglycerides250 mg, three times daily4 weeks35% reduction[1]
LDL Cholesterol250 mg, three times daily9 weeks11% reduction[1]
HDL Cholesterol250 mg, three times daily9 weeks20% increase[1]
Serum Triglycerides750 mg/day60 daysSignificant reduction (434 +/- 60 vs 777 +/- 224 mg/dl for placebo)[6]
HDL Cholesterol750-1200 mg/day9 months33.3% increase[6]
LDL CholesterolNot specifiedNot specified20% reduction[2]
Total CholesterolNot specifiedNot specified14% reduction[2]
HDL CholesterolNot specifiedNot specified6% increase[2]

Table 2: In Vitro Inhibition of Lipolysis by Acipimox

Cell TypeStimulating AgentAcipimox ConcentrationEffectReference
Isolated rat adipocytesAdenosine deaminase (1 U/ml)10 µmol/lInhibition of lipolytic rate to near-basal value[3]
Isolated rat adipocytesIsoproterenol (sub-maximal) + Adenosine deaminase (20 mU/ml)100 µmol/lSignificant decrease in lipolysis[3]

Experimental Protocols

In Vitro Lipolysis Assay in Primary Adipocytes

This protocol is a generalized procedure based on methodologies described in the literature.[7][8]

Objective: To measure the inhibitory effect of Acipimox on stimulated lipolysis in primary adipocytes by quantifying glycerol release.

Materials:

  • Isolated primary human or rodent adipocytes

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA) and 5 mM glucose

  • Isoproterenol (lipolysis-stimulating agent)

  • Acipimox

  • Glycerol assay kit (colorimetric or fluorometric)

  • 96-well microplate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Adipocyte Preparation: Isolate primary adipocytes from adipose tissue by collagenase digestion. Wash the isolated adipocytes with KRBB.

  • Cell Plating: Resuspend the adipocytes in KRBB and plate them in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of Acipimox (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add isoproterenol (e.g., 10 nM final concentration) to the wells to stimulate lipolysis.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

  • Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.

  • Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of lipolysis for each Acipimox concentration compared to the stimulated control.

Lipolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Isolate primary adipocytes A2 Plate adipocytes in 96-well plate A1->A2 B1 Pre-incubate with Acipimox or Vehicle A2->B1 B2 Stimulate with Isoproterenol B1->B2 C1 Incubate at 37°C B2->C1 C2 Collect supernatant C1->C2 C3 Measure glycerol concentration C2->C3 C4 Calculate % inhibition C3->C4

Caption: Workflow for in vitro lipolysis assay.
Bioanalytical Method for Acipimox using this compound

The following is a representative protocol for the quantification of Acipimox in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[9][10]

Objective: To accurately quantify Acipimox concentrations in plasma samples.

Materials:

  • Acipimox analytical standard

  • This compound (internal standard)

  • Plasma samples

  • Acetonitrile (protein precipitation agent)

  • Formic acid

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known amount of this compound solution.

    • Add acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a C18 column.

    • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Acipimox and this compound from other plasma components.

  • MS/MS Detection:

    • Use an ESI source in positive or negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for Acipimox and this compound using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of Acipimox spiked into blank plasma.

    • Calculate the peak area ratio of Acipimox to this compound.

    • Determine the concentration of Acipimox in the unknown samples by interpolating from the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification S1 Plasma sample + This compound (IS) S2 Protein precipitation (Acetonitrile) S1->S2 S3 Centrifugation S2->S3 S4 Collect supernatant S3->S4 L1 Inject supernatant S4->L1 L2 LC Separation (C18 column) L1->L2 L3 MS/MS Detection (MRM) L2->L3 Q1 Calculate Peak Area Ratio (Acipimox / this compound) L3->Q1 Q2 Determine concentration from calibration curve Q1->Q2

Caption: Bioanalytical workflow for Acipimox quantification.

Conclusion

Acipimox exerts its lipid-lowering effects through a well-defined mechanism of action centered on the inhibition of lipolysis in adipose tissue via the GPR109A signaling pathway. The use of its deuterated analog, this compound, is essential for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive technical overview for researchers and professionals in the field of drug development, offering a foundation for further investigation and application of this compound.

References

An In-depth Technical Guide to the Role of Acipimox-d4 in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent that significantly impacts lipid and glucose metabolism. Its primary mechanism involves the inhibition of hormone-sensitive lipase (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] Understanding the precise relationship between Acipimox concentration and its downstream metabolic effects is paramount for research and clinical applications. This is where Acipimox-d4, a deuterated, stable isotope-labeled analog of Acipimox, plays a critical, albeit indirect, role.

This technical guide elucidates the function of this compound in metabolic pathway analysis. Rather than acting as a metabolic tracer that is incorporated into downstream pathways, this compound serves as an indispensable internal standard for the accurate quantification of Acipimox in biological matrices using mass spectrometry.[2] This accurate quantification allows researchers to correlate drug exposure with the dynamic metabolic perturbations induced by Acipimox, thereby enabling robust pharmacokinetic/pharmacodynamic (PK/PD) modeling and a deeper understanding of its impact on metabolic networks.

The Metabolic Target of Acipimox: The Anti-Lipolytic Pathway

Acipimox exerts its primary effect by suppressing the mobilization of FFAs from adipose tissue.[1][3] This action is initiated by binding to the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) on the surface of adipocytes.[2][4] This binding event triggers a signaling cascade that culminates in the reduced activity of key lipolytic enzymes.

The signaling pathway is as follows:

  • Receptor Binding : Acipimox binds to the GPR109A receptor.[4]

  • G-Protein Inhibition : The activated receptor inhibits the enzyme adenylyl cyclase via an inhibitory G-protein (Gi).

  • cAMP Reduction : Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]

  • PKA Inactivation : The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • HSL Inhibition : PKA is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL). Reduced PKA activity, therefore, leads to decreased HSL activation.[5]

  • Reduced Lipolysis : Inactive HSL cannot efficiently hydrolyze triglycerides into FFAs and glycerol, resulting in a diminished release of these molecules from the adipocyte into the bloodstream.[1][6]

The subsequent reduction in circulating FFAs has profound systemic effects, primarily reducing the substrate available to the liver for the synthesis of very-low-density lipoprotein (VLDL) and triglycerides.[1][3][7]

Acipimox_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP cAMP ATP ATP ATP->cAMP Converts PKA_active PKA (Active) cAMP->PKA_active Activates PKA PKA (Inactive) HSL_active HSL (Active) PKA_active->HSL_active Phosphorylates (Activates) HSL HSL (Inactive) FFA FFA + Glycerol HSL_active->FFA Hydrolyzes Triglycerides Triglycerides

Caption: Acipimox signaling pathway in adipocytes leading to inhibition of lipolysis.

The Role of this compound as an Internal Standard

In metabolic studies, particularly those involving pharmacokinetics, the precise measurement of a drug's concentration in biological fluids is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.

However, the accuracy of LC-MS/MS can be compromised by "matrix effects," where components of the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, leading to signal suppression or enhancement. To correct for these variations, an internal standard (IS) is used.

An ideal IS has physicochemical properties nearly identical to the analyte of interest. A stable isotope-labeled (SIL) compound, such as this compound, is the perfect candidate. "d4" indicates that four hydrogen atoms in the Acipimox molecule have been replaced with deuterium, a stable heavy isotope of hydrogen.

Advantages of using this compound as an IS:

  • Co-elution: It behaves almost identically to Acipimox during chromatographic separation.

  • Identical Ionization: It experiences the same matrix effects as Acipimox in the mass spectrometer's ion source.

  • Mass Differentiation: It is easily distinguished from Acipimox by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

By adding a known amount of this compound to every sample, any signal variation affecting Acipimox will also affect this compound. The ratio of the analyte signal to the IS signal is then used for quantification, effectively canceling out variability and ensuring high accuracy and precision.[8]

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation (Acipimox & this compound co-elute) Extract->LC MS Mass Spectrometry (Detection & Differentiation by mass) LC->MS Ratio Calculate Peak Area Ratio (Acipimox / this compound) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Accurate Acipimox Concentration Curve->Result

Caption: Experimental workflow for quantifying Acipimox using this compound as an internal standard.

Quantitative Data on Acipimox's Metabolic Effects

The use of this compound as an internal standard has enabled the reliable collection of data on the metabolic consequences of Acipimox administration across various studies.

Table 1: Effects of Acipimox on Plasma Lipids and Lipoproteins

Parameter Study Population Acipimox Dosage Duration % Change from Baseline/Placebo Reference
Triglycerides Type II & IV Hyperlipoproteinemia 250 mg t.i.d. 8 weeks ↓ 43% [9]
Type II Diabetic 250 mg b.i.d or t.i.d >2 months ↓ 43% [10]
Type II Hyperlipidemia 1 g t.d.s. (Nicotinic Acid) 12 weeks ↓ 25.5% [11]
Total Cholesterol Type II Hyperlipoproteinemia 400 mg t.i.d. 8 weeks ↓ 7% [9]
Type II Diabetic 250 mg b.i.d or t.i.d >2 months ↓ 18% [10]
Type II Hyperlipidemia 1 g t.d.s. (Nicotinic Acid) 12 weeks ↓ 16.3% [11]
HDL Cholesterol Type II Diabetic 250 mg b.i.d or t.i.d >2 months ↑ 15% [10]
Type II Hyperlipidemia 1 g t.d.s. (Nicotinic Acid) 12 weeks ↑ 37.3% [11]
Free Fatty Acids (FFA) Obese, Insulin-Resistant 250 mg t.i.d. 6 months Significant Reduction (Value not specified) [12][13][14]
Metabolic Syndrome 250 mg q6h 7 days ↓ 28.6% (0.70 to 0.50 mEq/L) [15]

| | Type 2 Diabetic | Intensive Treatment | 3 days | Marked Reduction |[16] |

Table 2: Effects of Acipimox on Glucose Homeostasis

Parameter Study Population Acipimox Dosage Duration Change from Baseline Reference
Fasting Glucose Obese, Insulin-Resistant 250 mg t.i.d. 6 months ↓ 6 mg/dL [12][13]
Fasting Insulin Obese, Insulin-Resistant 250 mg t.i.d. 6 months ↓ 6.8 μU/mL (Trend) [12][13]
HOMA-IR Obese, Insulin-Resistant 250 mg t.i.d. 6 months ↓ 1.96 (Trend) [12][13]

| Adiponectin | Obese, Insulin-Resistant | 250 mg t.i.d. | 6 months | ↑ 668 ng/mL |[12][13] |

t.i.d.: three times daily; b.i.d.: twice daily; q6h: every 6 hours; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Experimental Protocols

Protocol: Quantification of Acipimox in Rat Plasma via LC-MS/MS

This protocol provides a methodology for determining Acipimox concentrations in plasma, where this compound would be employed as the internal standard.

1. Materials and Reagents:

  • Acipimox reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Rat plasma (blank)

  • Deionized water

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Acipimox and this compound in methanol.

  • Working Solutions: Serially dilute the Acipimox stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 10 µL of the this compound working solution to each tube (except blanks) and vortex.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC system (e.g., Waters ACQUITY).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Acipimox from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Acipimox: Monitor the specific precursor-to-product ion transition (e.g., m/z 155.1 → 110.1).

    • This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 159.1 → 114.1).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Acipimox/Acipimox-d4) against the nominal concentration of the calibration standards.

  • Determine the concentration of Acipimox in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol: In Vivo Study of Acipimox-Induced Metabolic Changes in a Murine Model

This protocol outlines an animal study to assess the metabolic effects of Acipimox, incorporating the quantification method described above.[5]

1. Animals and Acclimation:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimate animals for one week with a standard 12-hour light/dark cycle and ad libitum access to chow and water.

2. Experimental Groups:

  • Group 1 (Control): Vehicle administration (e.g., saline, oral gavage).

  • Group 2 (Acipimox): Acipimox administration (e.g., 100 mg/kg, oral gavage).

3. Study Procedure:

  • Fast mice for 4-6 hours prior to dosing.

  • Collect a baseline blood sample (T=0) via tail vein.

  • Administer vehicle or Acipimox to the respective groups.

  • Collect blood samples at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) into EDTA-coated tubes.

  • Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • At the end of the study, euthanize animals and collect tissues (e.g., liver, adipose tissue) for further analysis. Flash-freeze tissues in liquid nitrogen.

4. Bioanalysis:

  • Acipimox Quantification: Analyze plasma samples for Acipimox concentration using the LC-MS/MS protocol (5.1) with this compound as the internal standard. This will establish the pharmacokinetic profile.

  • Metabolite Analysis: Use commercial kits (e.g., ELISA, colorimetric assays) to measure key metabolites in plasma at each time point, including:

    • Free Fatty Acids (NEFA)

    • Triglycerides

    • Glycerol

    • Glucose

    • Insulin

  • Tissue Analysis (Optional): Analyze tissue homogenates for triglyceride content or perform Western blotting for key proteins like HSL, PKA, and UCP-1.[5]

5. Data Interpretation:

  • Correlate the pharmacokinetic profile (Acipimox concentration over time) with the pharmacodynamic profiles (metabolite concentrations over time).

  • This correlation will reveal the exposure-response relationship, demonstrating how Acipimox concentration drives changes in metabolic pathways.

Conclusion

This compound is a cornerstone tool for the rigorous investigation of Acipimox's effects on metabolic pathways. While not a direct tracer of metabolic flux, its role as a stable isotope-labeled internal standard is indispensable for accurate bioanalysis. By enabling precise quantification of the parent drug, this compound allows researchers to build reliable pharmacokinetic models and confidently link drug exposure to the observed downstream modulation of lipid and glucose metabolism. This foundational data is critical for drug development, dose optimization, and advancing our understanding of systemic metabolic regulation.

References

In-Depth Technical Guide to the Isotopic Labeling of Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acipimox-d4, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent Acipimox in biological matrices. This document details its isotopic labeling, analytical characterization, and the biochemical pathway of its unlabeled counterpart.

Introduction to Acipimox and its Deuterated Analog

Acipimox is a nicotinic acid derivative that functions as a hypolipidemic agent. It effectively reduces plasma concentrations of triglycerides and free fatty acids (FFAs).[1] Its mechanism of action involves the inhibition of lipolysis in adipose tissue. To facilitate pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard, this compound, is employed. The use of a deuterated standard allows for precise quantification in mass spectrometry-based assays by minimizing analytical variability.

Isotopic Labeling of this compound

The deuterated analog of Acipimox, this compound, is specifically labeled with four deuterium atoms. The IUPAC name for this compound is 3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid. This indicates that one deuterium atom is located on the pyrazine ring, and the other three are on the methyl group.

Table 1: General Properties of this compound

PropertyValue
CAS Number1246816-28-3
Molecular FormulaC₆H₂D₄N₂O₃
Molecular Weight158.15 g/mol
Isotopic Purity>95% (as determined by HPLC)

Data sourced from commercial supplier information.

Experimental Protocol: Synthesis of this compound

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, the synthesis would logically proceed through the deuteration of a suitable precursor followed by the final synthesis steps to yield the this compound molecule.

A plausible synthetic route would involve the following conceptual steps:

  • Synthesis of a Deuterated Precursor: The key challenge lies in the specific deuteration of the precursor, 5-methylpyrazine-2-carboxylic acid. This could potentially be achieved through methods such as hydrogen-deuterium exchange reactions on 2,5-dimethylpyrazine, the starting material for Acipimox synthesis, under conditions that favor deuteration at the desired positions. This would be followed by oxidation of one of the methyl groups to a carboxylic acid.

  • Oxidation to this compound: The deuterated precursor, 5-(trideuteriomethyl)pyrazine-2-carboxylic acid with a deuterium on the ring, would then undergo N-oxidation to introduce the oxide at the 4-position of the pyrazine ring, yielding the final this compound product.

The workflow for such a synthesis can be conceptualized as follows:

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Final Synthesis Step 2_5_dimethylpyrazine 2,5-Dimethylpyrazine deuteration Deuteration Reaction (e.g., H-D Exchange) 2_5_dimethylpyrazine->deuteration Introduce Deuterium oxidation_methyl Selective Oxidation of Methyl Group deuteration->oxidation_methyl deuterated_precursor 5-(trideuteriomethyl)pyrazin-3-d-2-carboxylic acid n_oxidation N-Oxidation deuterated_precursor->n_oxidation Form N-oxide oxidation_methyl->deuterated_precursor acipimox_d4 This compound n_oxidation->acipimox_d4

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Acipimox.

Mass Spectrometry

While specific mass spectrometry data for this compound is not publicly available, the expected mass shift and fragmentation can be inferred from the data for unlabeled Acipimox. For unlabeled Acipimox, the precursor ion ([M-H]⁻) is observed at m/z 153.0, which fragments to a product ion at m/z 109.1.[2][3] Given the addition of four deuterium atoms, the precursor ion for this compound ([M-H]⁻) would be expected at m/z 157.0. The fragmentation pattern would need to be determined experimentally to confirm the structure and utility as an internal standard.

Table 2: Mass Spectrometry Parameters for Unlabeled Acipimox

ParameterAcipimox
Precursor Ion [M-H]⁻ (m/z)153.0[2][3]
Product Ion (m/z)109.1[2][3]
Declustering Potential (v)-45[2]
Entrance Potential (v)-10[2]
Collision Energy (v)-13.5[2]
Collision Cell Exit Potential (v)-8[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the positions of the deuterium labels. A ¹H NMR spectrum of this compound would show the absence of signals corresponding to the methyl protons and the proton at the 3-position of the pyrazine ring. A ²H NMR spectrum would confirm the presence and chemical environment of the deuterium atoms. Specific NMR data for this compound is not currently available in the public domain.

Mechanism of Action of Acipimox

Acipimox exerts its therapeutic effect by interacting with the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor.[4][5][6][7] This interaction initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes.

The binding of Acipimox to HCAR2 on the surface of adipocytes leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The deactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol. Consequently, the release of FFAs from adipose tissue into the bloodstream is reduced. This decrease in circulating FFAs leads to reduced triglyceride synthesis in the liver and lower levels of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.

G cluster_0 Adipocyte cluster_1 Bloodstream Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Receptor Acipimox->HCAR2 Binds G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Hormone-Sensitive Lipase (Active) PKA->HSL_active Phosphorylates (Activates) HSL_inactive Hormone-Sensitive Lipase (Inactive) Triglycerides Triglycerides HSL_active->Triglycerides Inhibited (due to PKA inactivation) FFA Free Fatty Acids (FFAs) Triglycerides->FFA Hydrolysis Reduced_FFA Reduced FFA Release FFA->Reduced_FFA

Caption: Signaling pathway of Acipimox in adipocytes.

Conclusion

References

Acipimox-d4: A Critical Tool for Precise Investigation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a potent lipolysis inhibitor used in the management of dyslipidemia.[1][2] Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] This decrease in FFA flux to the liver subsequently reduces the synthesis of very-low-density lipoprotein (VLDL) and triglycerides, and consequently lowers low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Given its targeted effect on lipid metabolism, Acipimox serves as an important pharmacological tool for studying the intricate pathways of lipid and lipoprotein regulation.

The study of Acipimox's effects in vivo and in vitro necessitates highly accurate and precise quantification of the drug in biological matrices. This is where Acipimox-d4, a deuterated analog of Acipimox, becomes an indispensable tool. While not used as a tracer for lipid metabolism itself, this compound is critical as an internal standard in mass spectrometry-based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of pharmacokinetic and pharmacodynamic data. This technical guide will provide a comprehensive overview of the role of this compound in facilitating the study of lipid metabolism through the accurate quantification of Acipimox.

The Mechanism of Acipimox in Modulating Lipid Metabolism

Acipimox exerts its lipid-lowering effects through a well-defined signaling pathway. It is an agonist for the G-protein coupled receptor GPR109A (also known as the niacin receptor 1), which is highly expressed on the surface of adipocytes.[2] Binding of Acipimox to GPR109A initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to the deactivation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[1] Inactivated HSL is unable to efficiently hydrolyze triglycerides stored in adipocytes into FFAs and glycerol. This anti-lipolytic effect is the cornerstone of Acipimox's therapeutic action.

The resulting decrease in circulating FFAs has profound downstream effects on hepatic lipid metabolism. With a reduced supply of FFAs, the liver's capacity for triglyceride and VLDL synthesis is diminished.[1] This leads to lower plasma triglyceride levels and a subsequent reduction in the production of LDL cholesterol. Furthermore, Acipimox has been observed to increase levels of HDL cholesterol, although the precise mechanism for this effect is not as well-elucidated as its impact on lipolysis.[1]

Acipimox_Mechanism cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (Niacin Receptor 1) Acipimox->GPR109A Acipimox->GPR109A AC Adenylyl Cyclase GPR109A->AC GPR109A->AC cAMP cAMP AC->cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cAMP->PKA HSL_active HSL-P (active) PKA->HSL_active phosphorylates PKA->HSL_active HSL_inactive HSL (inactive) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes HSL_active->Triglycerides FFAs_Glycerol FFAs + Glycerol Triglycerides->FFAs_Glycerol Triglycerides->FFAs_Glycerol Circulating_FFAs Circulating FFAs FFAs_Glycerol->Circulating_FFAs released into FFAs_Glycerol->Circulating_FFAs Hepatic_TG_VLDL Hepatic Triglyceride & VLDL Synthesis Circulating_FFAs->Hepatic_TG_VLDL uptake by Circulating_FFAs->Hepatic_TG_VLDL experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Separation) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (Detection of Acipimox & this compound) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Acipimox / this compound) Peak_Integration->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantify Acipimox Concentration Calibration_Curve->Quantification

References

Acipimox's Core Mechanism of Action on Hormone-Sensitive Lipase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Acipimox, a nicotinic acid derivative, with a specific focus on its interaction with hormone-sensitive lipase (HSL). Acipimox is a potent anti-lipolytic agent that has been instrumental in both clinical settings for the management of dyslipidemia and as a research tool to understand the intricate pathways of lipid metabolism.

Core Signaling Pathway of Acipimox-Mediated HSL Inhibition

Acipimox exerts its primary effect on adipocytes, the main storage site for triglycerides. The drug initiates a signaling cascade that ultimately leads to the inhibition of HSL, a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. This action effectively reduces the release of FFAs into circulation.[1][2][3]

The mechanism is initiated by the binding of Acipimox to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][3] This receptor is coupled to an inhibitory G-protein (Gi). Upon activation by Acipimox, the Gi protein inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5]

A reduction in cAMP levels directly impacts the activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase.[4][5] With lower levels of cAMP, PKA remains in its inactive state. PKA is responsible for the phosphorylation and subsequent activation of HSL.[4][6] Specifically, Acipimox prevents the PKA-mediated phosphorylation of HSL at serine 660, which is a critical step for its enzymatic activity.[4]

The dephosphorylated HSL is not only less active but also fails to translocate from the cytosol to the lipid droplet, where its substrate, triglycerides, are stored.[5][6] This sequestration of HSL in the cytosol, coupled with its reduced enzymatic activity, culminates in a potent inhibition of lipolysis.[5]

// Inhibition pathway edge [color="#EA4335", arrowhead=tee]; Gi -> AC; Acipimox -> Lipolysis [style=invis]; // for layout subgraph { edge [style=invis]; Acipimox -> Gi; } } Acipimox signaling cascade leading to HSL inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of Acipimox on various biological parameters as reported in the cited literature.

Table 1: Effects of Acipimox on Lipolysis and Related Molecules

ParameterSpecies/ModelAcipimox Concentration/DoseEffectReference
Lipolytic RateIsolated Rat Adipocytes10 µmol/LReached near-basal value[5]
Lipolytic Rate (Isoproterenol-stimulated)Isolated Rat Adipocytes100 µmol/LSignificant decrease (p < 0.05)[5]
Intracellular cAMPIsolated Rat AdipocytesConcentration-dependentDiminished[5]
PKA Activity RatioIsolated Rat Adipocytes≥ 0.5 µmol/LSignificant reduction (p < 0.05)[5]
HSL associated with Lipid FractionIsolated Rat Adipocytes1 mmol/LSignificant loss (p < 0.05)[5]
Total HSL Protein LevelsMurine Model (iWAT)7 days treatmentDecreased (0.4574 vs. 1.101, P < 0.01)[4]
Phosphorylated HSL (Serine 660)Murine Model (iWAT)7 days treatmentDecreased (0.5639 vs. 3.125, P < 0.001)[4]
Total ATGL Protein LevelsMurine Model (iWAT)7 days treatmentDecreased (1.202 vs. 1.765, P < 0.05)[4]

Table 2: Effects of Acipimox on Circulating Metabolites and Hormones

ParameterSubject PopulationAcipimox DoseEffectReference
Circulating FFAsMurine Model7 days treatmentLower levels (P < 0.05)[3][4][7]
Fasting Plasma FFAsObese Subjects250 mg overnightLowered by 60-70%[8]
Fasting Plasma InsulinObese Subjects250 mg overnightLowered by ~50%[8]
FFA ConcentrationsIndividuals with Metabolic Syndrome250 mg every 6 hours for 7 daysReduced to near normal levels (P = 0.01)[9]
Plasma TriglyceridesPatients with Type IV Hyperlipoproteinemia750 mg/day for 60 daysReduced (434 +/- 60 vs 777 +/- 224 mg/dl, P < 0.01)[10]
Basal Glycerol ReleaseObese Subjects (Subcutaneous Adipose Tissue)Oral treatmentDecreased[11]
GLP-1 (AUC during OGTT)Overweight Subjects250 mgMore than doubled (4,119 ± 607 vs. 1,973 ± 375 pmol/l x min, P = 0.004)[1]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to investigate the effects of Acipimox on HSL.

In Vitro Lipolysis Assay in Isolated Rat Adipocytes

Objective: To determine the direct effect of Acipimox on the lipolytic cascade in adipocytes.

Methodology:

  • Adipocyte Isolation: Epididymal adipocytes are isolated from Wistar rats.[5]

  • Lipolytic Stimulation: Lipolysis is stimulated using adenosine deaminase (to remove endogenous anti-lipolytic adenosine) and isoproterenol (a β-adrenergic agonist).[5]

  • Acipimox Treatment: Isolated adipocytes are incubated with varying concentrations of Acipimox (e.g., 0.5 µmol/L to 1 mmol/L).[5]

  • Measurement of Lipolysis: The rate of lipolysis is determined by measuring the release of glycerol into the incubation medium.[11]

  • cAMP and PKA Activity Measurement: Intracellular cAMP levels and PKA activity ratios are measured to assess the upstream signaling events.[5]

  • HSL Translocation Analysis: The association of HSL with the lipid droplet fraction is analyzed using Western blotting of subcellular fractions (cytosol vs. fat cake).[5]

Experimental_Workflow_In_Vitro start Start isolate Isolate Epididymal Adipocytes (Wistar Rats) start->isolate stimulate Stimulate Lipolysis (Adenosine Deaminase + Isoproterenol) isolate->stimulate treat Treat with Acipimox (Varying Concentrations) stimulate->treat measure_lipolysis Measure Glycerol Release (Lipolysis Rate) treat->measure_lipolysis measure_signaling Measure Intracellular cAMP & PKA Activity treat->measure_signaling analyze_hsl Analyze HSL Translocation (Western Blot of Subcellular Fractions) treat->analyze_hsl end End measure_lipolysis->end measure_signaling->end analyze_hsl->end

In Vivo Murine Model of Thermal Injury

Objective: To investigate the effects of Acipimox on HSL and lipolysis in a physiological stress model.

Methodology:

  • Animal Model: A murine model of thermal injury is used to induce a hypermetabolic state with increased lipolysis.[4][7]

  • Acipimox Administration: Mice are treated with daily administrations of Acipimox.[4]

  • Tissue Collection: After a defined treatment period (e.g., 7 days), inguinal white adipose tissue (iWAT) is collected.[4]

  • Protein Expression Analysis: Western blotting is performed on iWAT lysates to quantify the protein levels of total HSL, phosphorylated HSL (at Serine 660), and adipose triglyceride lipase (ATGL).[4]

  • Metabolite Analysis: Blood samples are collected to measure the levels of circulating free fatty acids.[4][7]

Experimental_Workflow_In_Vivo start Start induce_injury Induce Thermal Injury (Murine Model) start->induce_injury administer_drug Administer Acipimox Daily induce_injury->administer_drug collect_samples Collect iWAT and Blood Samples (After 7 Days) administer_drug->collect_samples analyze_protein Analyze Protein Expression in iWAT (Western Blot for HSL, p-HSL, ATGL) collect_samples->analyze_protein analyze_metabolites Analyze Circulating FFAs collect_samples->analyze_metabolites end End analyze_protein->end analyze_metabolites->end

Conclusion

Acipimox potently inhibits hormone-sensitive lipase through a well-defined signaling pathway initiated by its binding to the GPR109A receptor in adipocytes. This leads to a reduction in intracellular cAMP, decreased PKA activity, and consequently, reduced phosphorylation and activation of HSL. The quantitative data from both in vitro and in vivo studies consistently demonstrate the efficacy of Acipimox in reducing lipolysis and circulating free fatty acids. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of Acipimox's mechanism of action and to explore its therapeutic potential in various metabolic disorders.

References

Acipimox and its Role in Free Fatty Acid Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis in adipose tissue, leading to a significant reduction in circulating free fatty acids (FFA). This technical guide provides an in-depth analysis of the biochemical mechanisms, physiological effects, and experimental investigation of Acipimox's impact on FFA suppression. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. This document synthesizes data from various studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Mechanism of Action

Acipimox primarily exerts its effect by inhibiting the enzyme hormone-sensitive lipase (HSL) within adipocytes.[1] This inhibition curtails the breakdown of triglycerides into glycerol and free fatty acids, thereby reducing the release of FFA into the bloodstream.[1] The molecular cascade is initiated by the binding of Acipimox to the G-protein coupled receptor GPR109A (also known as the niacin receptor 1), which is predominantly expressed on the surface of adipocytes.[2] This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating HSL; thus, its inhibition leads to decreased HSL activity and subsequent suppression of lipolysis.[3]

The reduction in circulating FFA has several downstream metabolic consequences. With a diminished flux of FFA to the liver, the synthesis of triglycerides is reduced.[1] This leads to a decrease in the production and secretion of very-low-density lipoprotein (VLDL) by the liver, consequently lowering plasma triglyceride and low-density lipoprotein (LDL) cholesterol levels.[1][2] Furthermore, Acipimox has been observed to increase high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism for this effect is not fully elucidated.[1][2]

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (Niacin Receptor 1) Acipimox->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active) Triglycerides Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol Hydrolyzes FFA_circulating Circulating FFA FFA_Glycerol->FFA_circulating

Diagram 1: Acipimox Signaling Pathway in Adipocytes.

Quantitative Effects of Acipimox on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the potent effects of Acipimox on lipid and glucose metabolism. The following tables summarize the quantitative data from key studies.

Table 1: Effects of Acipimox on Free Fatty Acids and Lipids

Study PopulationAcipimox DosageDurationFFA ReductionTriglyceride ReductionTotal Cholesterol ReductionHDL Cholesterol IncreaseReference
Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes Subjects250 mg (overnight, 3 doses)1 night60-70%Not ReportedNot ReportedNot Reported[4]
Type IV Hyperlipoproteinemia Patients750 mg/day60 daysNot Reported44.1% (from 777 to 434 mg/dl)SignificantNot Significant[5]
Severe Hypertriglyceridemia Patients750-1200 mg/day9 monthsNot ReportedInconsistentInconsistent33.3%[5]
Hypertriglyceridemia and Combined Hyperlipidemia PatientsNot specified6 monthsNot Reported54%23%12%[6]
Obese Men and Women250 mg thrice-daily6 monthsNot ReportedSignificantSignificant (LDL)Not Reported[7][8]
Metabolic Syndrome Participants250 mg every 6 hours7 daysSignificant (to near normal levels)No ChangeNo ChangeNo Change[9]
High-Fat Fed Mice50 mg/kg (intraperitoneal)Acute47.7% (from 0.88 to 0.46 mmol/L)Not ReportedNot ReportedNot Reported[10]
Burn-Injured MiceNot specified7 days68% (from 904.7 to 289.1 µmol/L)Not ReportedNot ReportedNot Reported[3]

Table 2: Effects of Acipimox on Glucose Metabolism

Study PopulationAcipimox DosageDurationEffect on Insulin SensitivityEffect on Glucose ToleranceReference
Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes Subjects250 mg (overnight, 3 doses)1 nightIncreased (twofold higher insulin-stimulated glucose uptake)Improved (~30% lower glucose and insulin AUC during OGTT)[4]
Obese, Nondiabetic, Insulin-Resistant Subjects250 mg thrice-daily6 monthsNo change in muscle insulin sensitivityNot Reported[8]
High-Fat Fed Mice50 mg/kg (intraperitoneal)AcuteImprovedImproved (KG increased from 0.54 to 0.66 %/min)[10]
Non-Diabetic Subjects with Family History of T2DMNot specified48 hoursImproved (M/I increased by 29%)Not Reported[11]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of Acipimox.

Human Clinical Trials

Objective: To assess the effect of Acipimox on FFA levels, insulin sensitivity, and glucose tolerance.

Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group trials.

Participant Population: Healthy volunteers, individuals with metabolic syndrome, obesity, type 2 diabetes, or hyperlipidemia.

Intervention:

  • Acipimox Administration: Oral administration of Acipimox at doses typically ranging from 250 mg to 750 mg per day, administered in single or divided doses.[4][5][8][9]

  • Placebo: Visually identical placebo capsules.[4][8][9]

  • Duration: Varied from a single overnight intervention to several months of treatment.[4][8]

Key Methodologies:

  • Euglycemic-Hyperinsulinemic Clamp: This technique is used to assess insulin sensitivity. A high physiological level of insulin is infused intravenously, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin-stimulated glucose uptake.[4]

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, participants ingest a standardized glucose solution (e.g., 75 g). Blood samples are collected at baseline and at regular intervals for 2-3 hours to measure glucose and insulin concentrations. The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.[4][12]

  • Blood Sampling and Analysis: Venous blood samples are collected at specified time points. Plasma or serum is separated and analyzed for FFA, glucose, insulin, C-peptide, triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using standard enzymatic and immunoassay methods.[8][12]

Experimental_Workflow cluster_screening Screening & Randomization cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Participant_Screening Participant Screening Informed_Consent Informed Consent Participant_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Acipimox Administration Randomization->Group_A Group_B Group B: Placebo Administration Randomization->Group_B Post_Treatment_Measurements Post-Treatment Measurements Group_A->Post_Treatment_Measurements Group_B->Post_Treatment_Measurements Baseline_Measurements Baseline Measurements (Blood Samples, etc.) Baseline_Measurements->Group_A Baseline_Measurements->Group_B Euglycemic_Clamp Euglycemic-Hyperinsulinemic Clamp Biochemical_Analysis Biochemical Analysis (FFA, Glucose, Lipids) Euglycemic_Clamp->Biochemical_Analysis OGTT Oral Glucose Tolerance Test (OGTT) OGTT->Biochemical_Analysis Post_Treatment_Measurements->Euglycemic_Clamp Post_Treatment_Measurements->OGTT Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Diagram 2: Typical Experimental Workflow for a Human Clinical Trial.
Animal Studies

Objective: To investigate the mechanisms of Acipimox action and its effects in models of metabolic disease.

Study Design: Controlled experiments with appropriate vehicle-treated control groups.

Animal Models:

  • High-Fat Diet-Induced Obese Mice: To model diet-induced obesity and insulin resistance.[10]

  • Murine Model of Thermal Injury: To study the effects of Acipimox on burn-induced hypermetabolism and lipolysis.[3]

  • LDLR Null Mice: To investigate the impact of Acipimox on atherogenesis.[13]

Intervention:

  • Acipimox Administration: Typically administered via intraperitoneal injection or oral gavage. Dosages are determined based on body weight (e.g., 50 mg/kg).[10]

  • Vehicle Control: Administration of the solvent used to dissolve Acipimox (e.g., saline).

Key Methodologies:

  • Tissue Harvesting: Adipose tissue, liver, and muscle are collected for further analysis.

  • Western Blotting: To measure the protein expression and phosphorylation status of key signaling molecules such as HSL, PKA, UCP-1, and PGC-1α.[3]

  • Biochemical Assays: Plasma and tissue samples are analyzed for FFA, glycerol, triglycerides, and other metabolites.[3]

  • Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cellular morphology and lipid accumulation.

Logical Relationships of Acipimox's Effects

The primary action of Acipimox, the inhibition of lipolysis, triggers a cascade of interconnected metabolic changes. The following diagram illustrates the logical flow of these effects.

Acipimox_Effects_Logic cluster_primary_effect Primary Effect cluster_downstream_effects Downstream Effects cluster_clinical_outcomes Potential Clinical Outcomes Acipimox Acipimox Administration Inhibit_Lipolysis Inhibition of Lipolysis in Adipose Tissue Acipimox->Inhibit_Lipolysis Decrease_FFA Decrease in Circulating Free Fatty Acids (FFA) Inhibit_Lipolysis->Decrease_FFA Decrease_Triglyceride_Synthesis Decreased Hepatic Triglyceride Synthesis Decrease_FFA->Decrease_Triglyceride_Synthesis Improve_Insulin_Sensitivity Improved Insulin Sensitivity Decrease_FFA->Improve_Insulin_Sensitivity Decrease_VLDL Decreased VLDL Production Decrease_Triglyceride_Synthesis->Decrease_VLDL Decrease_Triglycerides_LDL Decreased Plasma Triglycerides & LDL Decrease_VLDL->Decrease_Triglycerides_LDL Improved_Lipid_Profile Improved Lipid Profile Decrease_Triglycerides_LDL->Improved_Lipid_Profile Increase_HDL Increased Plasma HDL Increase_HDL->Improved_Lipid_Profile Improve_Glucose_Tolerance Improved Glucose Tolerance Improve_Insulin_Sensitivity->Improve_Glucose_Tolerance Improved_Glycemic_Control Improved Glycemic Control Improve_Glucose_Tolerance->Improved_Glycemic_Control

Diagram 3: Logical Flow of Acipimox's Metabolic Effects.

Conclusion

Acipimox is a well-characterized inhibitor of lipolysis with profound effects on FFA suppression and downstream metabolic pathways. Its ability to modulate lipid profiles and improve glucose homeostasis makes it a valuable tool for both clinical management of dyslipidemia and for research into the pathophysiology of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of FFA-lowering strategies. The provided diagrams offer a clear visual representation of the complex biological processes involved.

References

The role of nicotinic acid analogues in lipolysis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Nicotinic Acid Analogues in Lipolysis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin, vitamin B3) has been a cornerstone in the management of dyslipidemia for over five decades, valued for its robust effects on the lipid profile, including reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism underpinning its therapeutic efficacy in lowering triglycerides is the potent inhibition of lipolysis in adipose tissue. This action reduces the flux of free fatty acids (FFAs) to the liver, thereby decreasing the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[3][4][5] However, the clinical utility of nicotinic acid is often limited by a troublesome flushing side effect. This has spurred the development of various nicotinic acid analogues, such as Acipimox, designed to retain the beneficial anti-lipolytic properties with an improved side-effect profile.[6]

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evaluation, and quantitative effects of nicotinic acid and its analogues on the inhibition of adipocyte lipolysis.

Core Mechanism: The GPR109A Signaling Pathway

The anti-lipolytic effects of nicotinic acid and its analogues are predominantly mediated through the activation of a specific G-protein coupled receptor (GPCR) known as GPR109A (also referred to as HM74A in humans or PUMA-G in mice).[1][2][7] This receptor is highly expressed on the surface of adipocytes.[1][2][7]

The binding of an agonist like nicotinic acid or acipimox to GPR109A initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation : The agonist-bound GPR109A receptor activates an associated inhibitory G-protein (Gαi).[8]

  • Adenylyl Cyclase Inhibition : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

  • PKA Inactivation : The decrease in cAMP levels leads to reduced activation of cAMP-dependent Protein Kinase A (PKA).[8][9]

  • Reduced HSL Phosphorylation : PKA is responsible for the activating phosphorylation of Hormone-Sensitive Lipase (HSL) at key serine residues (e.g., Ser660).[8][10][11] Reduced PKA activity results in decreased phosphorylation of HSL, thereby lowering its enzymatic activity.[9][10] PKA also phosphorylates perilipin, a protein on the surface of lipid droplets that regulates lipase access.[8]

  • Lipolysis Inhibition : With HSL in a less active state, the hydrolysis of triglycerides stored within adipocyte lipid droplets is suppressed. This leads to a marked decrease in the release of FFAs and glycerol into the bloodstream.[3][8]

This cascade effectively counteracts the pro-lipolytic stimuli from catecholamines, which act via β-adrenergic receptors to increase cAMP levels.[8][12]

GPR109A_Signaling_Pathway cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Reduced Activation HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates PKA->HSL_inactive Reduced Phosphorylation HSL_active Phospho-HSL (Active) Lipolysis Lipolysis (Triglyceride Breakdown) HSL_active->Lipolysis Catalyzes HSL_active->Lipolysis Inhibition FFA FFA & Glycerol Release Lipolysis->FFA Ligand Nicotinic Acid or Analogue Ligand->GPR109A Binds Ligand->GPR109A Gi->AC Inhibits Gi->AC

Caption: GPR109A signaling cascade leading to lipolysis inhibition.

Quantitative Effects of Nicotinic Acid Analogues

The anti-lipolytic potency of nicotinic acid and its analogues has been quantified in various preclinical and clinical studies. Acipimox, a well-studied analogue, demonstrates potent, concentration-dependent inhibition of lipolysis.

CompoundExperimental ModelParameter MeasuredKey Quantitative FindingReference
Acipimox Isolated rat adipocytesLipolytic rate (stimulated by adenosine deaminase)Concentration-dependent inhibition, reaching near-basal levels at 10 µmol/L.[9]
Acipimox Isolated rat adipocytesPKA activity ratioSignificant reduction at and above 0.5 µmol/L.[9]
Acipimox Murine model of thermal injuryPlasma Free Fatty Acids (FFA)Reduced post-burn FFA levels from 904.7 µmol/L to 289.1 µmol/L after 7 days of treatment.[10]
Acipimox Murine model of thermal injuryPlasma GlycerolShowed a declining trend (59.69 mg/L vs. 38.32 mg/L) after 7 days of treatment.[10]
Nicotinic Acid Healthy human subjectsNocturnal FFA levelsInositol and xantinol esters of nicotinic acid provided significant reduction during the entire night.[13]
Nicotinic Acid Wild-type miceSerum NEFAsAcutely decreased non-esterified fatty acids (NEFAs) following administration. This effect was absent in GPR109A knockout mice.[1]

Experimental Protocols for Assessing Lipolysis Inhibition

Evaluating the efficacy of nicotinic acid analogues requires robust and reproducible experimental methods. Key protocols are detailed below.

Ex Vivo Adipose Tissue Lipolysis Assay

This assay provides a direct measurement of the anti-lipolytic effect of a compound on intact adipose tissue.

Methodology:

  • Tissue Collection and Preparation : Adipose tissue (e.g., epididymal or gonadal white adipose tissue from mice) is harvested and placed in a suitable buffer like Dulbecco's Modified Eagle's Medium (DMEM) or Krebs Ringer Bicarbonate Hepes (KRBH).[12][14] The tissue is then finely minced into small, uniform explants (5-8 mg).[12][15]

  • Incubation : Tissue explants are placed in a multi-well plate containing buffer with 2-5% fatty-acid-free Bovine Serum Albumin (BSA), which acts as an acceptor for released FFAs.[12][14]

  • Treatment : Explants are pre-incubated with the test compound (e.g., Acipimox) or vehicle control. Subsequently, lipolysis is stimulated using a β-adrenergic agonist like isoproterenol or CL-316,243.[12][15]

  • Serial Sampling : Aliquots of the incubation medium are collected at multiple time points (e.g., 0, 1, 2, 3 hours) to determine the rate of lipolysis and ensure the measurement is within the linear phase.[12][15]

  • Quantification of Lipolytic Products : The collected media samples are analyzed for glycerol and FFA concentrations using commercially available colorimetric or fluorometric assay kits.[12][15][16][17] The rate of release is calculated and normalized to tissue weight.

Lipolysis_Assay_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Harvest Adipose Tissue (e.g., mouse eWAT) B 2. Mince tissue into uniform explants (5-8 mg) A->B C 3. Place explants in multi-well plate with BSA-containing buffer B->C D 4. Pre-incubate with: - Vehicle Control - Nicotinic Acid Analogue C->D E 5. Add Lipolytic Stimulus (e.g., Isoproterenol) D->E F 6. Collect media samples at T=0, 1, 2, 3h (Serial Sampling) E->F G 7. Measure Glycerol & FFA concentration (Colorimetric Assay) F->G H 8. Calculate Rate of Lipolysis (nmol/mg/hr) G->H

Caption: Standard experimental workflow for an ex vivo lipolysis assay.
Western Blot Analysis of HSL Phosphorylation

This technique assesses the activation state of HSL, providing mechanistic insight into how a compound inhibits lipolysis.

Methodology:

  • Sample Preparation : Adipocytes or adipose tissue are treated as described in the lipolysis assay. After treatment, the cells/tissue are immediately lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane is incubated with a primary antibody specific to a phosphorylated residue on HSL (e.g., anti-phospho-HSL Ser660) or an antibody that recognizes total HSL protein.[9][10][11][18]

  • Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected via chemiluminescence. The band intensity is quantified using densitometry.

  • Analysis : The ratio of phosphorylated HSL to total HSL is calculated to determine the relative activation state of the enzyme.[19]

Intracellular cAMP and PKA Activity Assays

To confirm that the anti-lipolytic effect originates from the GPR109A pathway, intracellular cAMP levels and PKA activity can be measured.

  • cAMP Measurement : Treated adipocytes are lysed, and cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay kits. A decrease in cAMP following treatment with a nicotinic acid analogue confirms engagement of the Gαi-coupled receptor.[7][9]

  • PKA Activity Assay : The activity of PKA in cell lysates can be measured by assessing the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide.[20] A reduction in substrate phosphorylation indicates decreased PKA activity.[9]

Logical Framework of Lipolysis Inhibition

The sequence of events from receptor binding to the ultimate physiological outcome can be visualized as a logical cascade. The activation of GPR109A is the initiating event that triggers a series of dependent molecular changes, culminating in a systemic reduction of circulating fatty acids.

Logical_Framework A Pharmacological Event: Analogue binds to GPR109A on Adipocyte B Intracellular Signaling: ↓ cAMP ↓ PKA Activity A->B C Molecular Effect: ↓ HSL Phosphorylation (Enzyme Inactivation) B->C D Cellular Response: Inhibition of Triglyceride Hydrolysis (Lipolysis) C->D E Physiological Outcome: ↓ Release of FFA and Glycerol into Circulation D->E

Caption: Logical cascade from receptor activation to physiological effect.

Conclusion

Nicotinic acid and its analogues, such as Acipimox, are potent inhibitors of adipocyte lipolysis. Their mechanism of action is well-characterized and centers on the activation of the GPR109A receptor, which triggers a Gαi-mediated signaling cascade to reduce intracellular cAMP, decrease PKA activity, and inhibit HSL-mediated triglyceride breakdown.[4][8][9] This anti-lipolytic action effectively reduces the availability of FFAs for hepatic lipoprotein synthesis, contributing significantly to the therapeutic management of dyslipidemia.[3][4] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel GPR109A agonists with improved therapeutic profiles for treating metabolic diseases.

References

Methodological & Application

Application Notes and Protocols: Acipimox-d4 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acipimox is a nicotinic acid derivative used as a lipid-lowering agent. Accurate and reliable quantification of Acipimox in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Acipimox-d4, is highly recommended to ensure the accuracy and precision of the LC-MS/MS method by compensating for matrix effects and variations in sample processing and instrument response. This document provides a detailed application note and protocol for the quantification of Acipimox in biological samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Acipimox from plasma and tissue homogenates.[1]

Reagents and Materials:

  • Blank plasma or tissue homogenate

  • Acipimox and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample (plasma or tissue homogenate) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A C18 column is commonly used for the chromatographic separation of Acipimox.[1]

ParameterCondition
Column Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase A 0.1% Ammonia in Water (v/v)[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution Linearly from 85:15 (v/v) Mobile Phase A:B to 20:80 over a set time period[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 2 µL[1]
Column Temperature Ambient
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in the negative ion mode using Multiple Reaction Monitoring (MRM) for the detection of Acipimox and this compound.

ParameterAcipimoxThis compound (Theoretical)
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z) 153.0[1]157.0
Product Ion (m/z) 109.1[1]113.1
Dwell Time 200 ms200 ms
Collision Energy (CE) To be optimized for the specific instrumentTo be optimized for the specific instrument
Declustering Potential (DP) To be optimized for the specific instrumentTo be optimized for the specific instrument

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Acipimox analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Plasma5 - 50005> 0.99
Tissue Homogenate2.5 - 25002.5> 0.99

Table 2: Precision and Accuracy

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Plasma10 (Low QC)< 15< 1585 - 115
100 (Mid QC)< 15< 1585 - 115
4000 (High QC)< 15< 1585 - 115
Tissue Homogenate5 (Low QC)< 15< 1585 - 115
50 (Mid QC)< 15< 1585 - 115
2000 (High QC)< 15< 1585 - 115

Table 3: Recovery

MatrixConcentration (ng/mL)Recovery (%)
Plasma10 (Low QC)> 85
100 (Mid QC)> 85
4000 (High QC)> 85
Tissue Homogenate5 (Low QC)> 85
50 (Mid QC)> 85
2000 (High QC)> 85

Visualizations

Experimental Workflow

experimental_workflow sp1 Biological Sample (Plasma/Tissue Homogenate) sp2 Add this compound (IS) sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Evaporate & Reconstitute sp5->sp6 lc LC Separation (C18 Column) sp6->lc ms MS/MS Detection (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Concentration Calculation (Analyte/IS Ratio) da1->da2

Caption: LC-MS/MS workflow for Acipimox quantification.

Signaling Pathway (Illustrative)

While Acipimox's primary mechanism is related to lipid metabolism and not a classical signaling pathway, the following diagram illustrates its logical action on lipid reduction.

acipimox_action acipimox Acipimox hcar2 HCAR2 Activation (Nicotinic Acid Receptor) acipimox->hcar2 lipolysis Inhibition of Lipolysis in Adipose Tissue hcar2->lipolysis ffa Decreased Free Fatty Acid (FFA) Release lipolysis->ffa tg Reduced Triglyceride Synthesis in Liver ffa->tg vldl Decreased VLDL Secretion tg->vldl

Caption: Mechanism of action of Acipimox on lipid metabolism.

References

Application Notes & Protocols: Quantification of Acipimox in Plasma using Acipimox-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[1] It is primarily used in the management of hyperlipidemia.[2][3] Accurate quantification of Acipimox in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the preparation of plasma samples for the quantification of Acipimox using a stable isotope-labeled internal standard, Acipimox-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

The primary mechanism of Acipimox involves binding to the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor predominantly expressed in adipocytes.[2][4] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The reduction in cAMP suppresses the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides (lipolysis) and reducing the release of free fatty acids into the bloodstream.[2][6]

Signaling Pathway of Acipimox

Acipimox_Pathway cluster_inhibition Inhibitory Cascade Acipimox Acipimox HCAR2 HCAR2 Receptor (Adipocyte Membrane) Acipimox->HCAR2 Binds to G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases

Caption: Acipimox signaling pathway in adipocytes.

Experimental Protocol

This protocol is adapted from a validated method for Acipimox quantification and incorporates the use of this compound as the internal standard.[1] Stable isotope-labeled internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization and fragmentation patterns, which is ideal for quantitative bioanalysis.

Materials and Reagents
  • Acipimox (Reference Standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Ammonia solution, 0.1% (v/v) in water (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions Preparation
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve Acipimox in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Acipimox Working Solutions: Prepare a series of working solutions by serially diluting the Acipimox stock solution with 50% methanol to create calibration standards.

  • This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with acetonitrile to a final concentration of 5 µg/mL. This solution will also serve as the protein precipitation solvent.

Plasma Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 150 µL of This compound in Acetonitrile (Protein Precipitation) Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into LC-MS/MS System (5 µL) Supernatant->Inject

Caption: Plasma sample preparation workflow.

Detailed Sample Preparation Steps
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Pipette 50 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation & IS Addition: Add 150 µL of the this compound working solution (5 µg/mL in acetonitrile) to each plasma sample.

  • Mixing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analytical Method

The following parameters are based on a previously published method and can be used as a starting point for method development.[1]

ParameterCondition
LC System Agilent 1290 Infinity or equivalent
Column Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm)
Mobile Phase A 0.1% Ammonia in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Gradient 15% B to 80% B (linear gradient)
Column Temperature 40°C
MS System AB Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Acipimox: m/z 153.0 → 109.1This compound: m/z 157.0 → 113.1 (projected)
Capillary Voltage -4500 V
Source Temperature 550°C

Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transition for Acipimox is based on published data.[1] The transition for this compound is projected based on a +4 Da mass shift and would need to be confirmed experimentally by infusing the this compound standard.

Quantitative Data Summary

The following data for Acipimox are adapted from the literature and demonstrate the performance of the protein precipitation method.[1] It is expected that this compound would exhibit similar performance characteristics.

Method Validation Parameters
ParameterResult
Linearity Range 0.05 - 50 µg/mL in plasma
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 µg/mL
Recovery and Matrix Effect
AnalyteQC LevelConcentration (µg/mL)Mean Recovery (%)Matrix Effect (%)
AcipimoxLow0.196.598.2
Medium5.097.899.1
High40.098.297.5

Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix Effect was assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. A value close to 100% indicates a minimal matrix effect.

Conclusion

This protocol provides a robust and reliable method for the quantification of Acipimox in plasma samples using this compound as an internal standard. The simple protein precipitation procedure offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis in a research or drug development setting.[1] The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision for pharmacokinetic and other quantitative studies.

References

Application Notes and Protocols for Acipimox-d4 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that has been utilized in the management of hyperlipidemia. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids (FFAs) and subsequently, the hepatic production of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and triglycerides. It has also been shown to increase high-density lipoprotein (HDL) levels.[1][2] In the context of drug development and preclinical research, understanding the pharmacokinetic profile of Acipimox is crucial. Acipimox-d4, a deuterated analog of Acipimox, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to the parent drug and its distinct mass. These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies in preclinical models, including bioanalytical methods and study designs.

Mechanism of Action of Acipimox

Acipimox exerts its effects primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of adipocytes.[3][4] The binding of Acipimox to HCA2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn dephosphorylates and inactivates hormone-sensitive lipase (HSL). The inhibition of HSL is the key step in reducing the hydrolysis of triglycerides into FFAs and glycerol, thereby decreasing the release of FFAs from adipose tissue into the bloodstream.[5]

Signaling Pathway of Acipimox in Adipocytes

Acipimox_Signaling_Pathway Acipimox Acipimox HCA2 HCA2 Receptor Acipimox->HCA2 G_protein Gi/o Protein HCA2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL_active Active Hormone- Sensitive Lipase (HSL-P) PKA->HSL_active HSL_inactive Inactive HSL HSL_active->HSL_inactive Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA

Caption: Signaling pathway of Acipimox in adipocytes.

Pharmacokinetic Properties of Acipimox

Acipimox is characterized by rapid absorption following oral administration, a relatively short half-life, and minimal metabolism, with the majority of the drug excreted unchanged in the urine.[3][5] The pharmacokinetic parameters of Acipimox have been studied in various species.

Table 1: Pharmacokinetic Parameters of Acipimox in Different Species Following Oral Administration

ParameterRat (80 mg/kg)[2]Human (250 mg)[5]MouseDog
Cmax (µg/mL) 3.62 ± 0.154.04 ± 1.06Data not availableData not available
Tmax (h) 0.34 ± 0.051.85 ± 0.46Data not availableData not available
AUC0-t (µg·h/mL) 8.56 ± 0.7414.01 ± 2.56Data not availableData not available
AUC0-∞ (µg·h/mL) 8.69 ± 0.1814.15 ± 2.57Data not availableData not available
t1/2 (h) 3.92 ± 0.461.41 ± 0.17Data not availableData not available
CL/F (L/h/kg) 9.21 ± 0.19-Data not availableData not available

Experimental Protocols

Protocol for Quantitative Analysis of Acipimox in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the quantification of Acipimox in rat plasma and is suitable for pharmacokinetic studies in preclinical models.[2]

a. Materials and Reagents

  • Acipimox reference standard

  • This compound (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonia solution (0.1%)

  • Ultrapure water

  • Blank plasma from the study species (e.g., rat, mouse)

b. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Acipimox and this compound in a suitable solvent (e.g., methanol or water) to obtain stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Acipimox stock solution with 50% methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 5 µg/mL.

  • Calibration Standards and Quality Control Samples: Spike blank plasma with the appropriate Acipimox working solutions to prepare a series of CS (e.g., 0.05, 0.1, 0.5, 2.5, 10, 25, 50 µg/mL) and at least three levels of QC samples (low, medium, and high).

c. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (CS, QC, or unknown), add 150 µL of the this compound internal standard working solution (5 µg/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Ammonia in water
Mobile Phase B Acetonitrile
Gradient 85% A to 20% A over 5 minutes
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Column Temperature 35°C
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Acipimox: m/z 153.0 → 109.1this compound: m/z 157.0 → 113.1 (predicted)
Fragmentor Voltage 100 V
Collision Energy 10 V

e. Data Analysis

  • Quantify Acipimox concentrations using a calibration curve constructed by plotting the peak area ratio of Acipimox to this compound against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

Protocol for a Preclinical Pharmacokinetic Study in a Rodent Model (e.g., Rats)

a. Experimental Workflow

PK_Study_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley rats) Grouping Random Grouping (e.g., n=6 per group) Animal_Acclimatization->Grouping Fasting Overnight Fasting (with access to water) Grouping->Fasting Dosing Oral Administration of Acipimox (e.g., 80 mg/kg in saline) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation, Separation, Storage at -80°C) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis (using this compound as IS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental analysis) Sample_Analysis->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study.

b. Study Design

  • Animals: Use a sufficient number of healthy adult male or female rodents (e.g., Sprague-Dawley rats, 200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum, except during fasting.

  • Dosing: Fast the animals overnight prior to dosing. Administer Acipimox orally (e.g., by gavage) at a predetermined dose (e.g., 80 mg/kg) formulated in a suitable vehicle like saline.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) into heparinized tubes at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for Acipimox concentration using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol for a Bioequivalence Study of an Immediate-Release Acipimox Formulation

This protocol outlines a typical design for a bioequivalence study to compare a test generic formulation of Acipimox with a reference listed drug.

a. Study Design and Workflow

BE_Study_Workflow Subject_Screening Subject Screening and Enrollment (Healthy volunteers, 18-45 years) Randomization Randomization to Treatment Sequences (e.g., Test then Reference, or Reference then Test) Subject_Screening->Randomization Period1 Period1 Randomization->Period1 Fasting1 Overnight Fasting Dosing1 Single Oral Dose of Acipimox (e.g., 250 mg Test or Reference) Fasting1->Dosing1 Blood_Sampling1 Serial Blood Sampling (up to 12-24 hours) Dosing1->Blood_Sampling1 Sample_Analysis Bioanalysis of Plasma Samples (LC-MS/MS with this compound) Blood_Sampling1->Sample_Analysis Washout Washout Period (e.g., 7 days) Period2 Period2 Washout->Period2 Fasting2 Overnight Fasting Dosing2 Single Oral Dose of Acipimox (Crossover) Fasting2->Dosing2 Blood_Sampling2 Serial Blood Sampling (up to 12-24 hours) Dosing2->Blood_Sampling2 Blood_Sampling2->Sample_Analysis Statistical_Analysis Statistical Analysis (ANOVA on log-transformed Cmax, AUC) Sample_Analysis->Statistical_Analysis BE_Conclusion Conclusion on Bioequivalence (90% CI within 80-125%) Statistical_Analysis->BE_Conclusion Period1->Washout

Caption: Workflow for a two-way crossover bioequivalence study.

b. Key Protocol Elements

  • Study Design: A single-dose, two-period, two-sequence, crossover design is recommended.

  • Study Population: Healthy adult volunteers (typically male and female, 18-45 years old) who have provided informed consent.

  • Dosage: A single oral dose of the test and reference Acipimox formulations (e.g., 250 mg) administered with a standardized volume of water after an overnight fast.

  • Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the drug from the previous period.

  • Blood Sampling: Collect serial blood samples at appropriate time points to adequately characterize the plasma concentration-time profile of Acipimox (e.g., pre-dose and at multiple time points up to 12 or 24 hours post-dose).

  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).[5]

  • Statistical Analysis: Perform a statistical analysis (e.g., Analysis of Variance - ANOVA) on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞). The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters should fall within the acceptance range of 80.00% to 125.00%.[5]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Acipimox in biological matrices, which is fundamental for conducting reliable pharmacokinetic and bioequivalence studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working with Acipimox in preclinical and clinical settings. The use of a validated LC-MS/MS method with a deuterated internal standard like this compound ensures the generation of high-quality data to support regulatory submissions and advance our understanding of the pharmacology of Acipimox.

References

Application Note: High-Throughput Quantification of Acipimox in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in human plasma. The method utilizes Acipimox-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample processing. The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion mode. This method is suitable for pharmacokinetic studies of Acipimox in clinical and preclinical settings.

Introduction

Acipimox is a nicotinic acid derivative that acts as a lipid-lowering agent. It effectively reduces plasma concentrations of triglycerides and free fatty acids. Accurate and reliable quantification of Acipimox in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of Acipimox in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Acipimox (purity >99%) and this compound (purity >99%, isotopic purity >98%) were sourced from a commercial supplier.

  • HPLC-grade acetonitrile and methanol were purchased from a reputable chemical vendor.

  • Formic acid (LC-MS grade) and ammonium hydroxide were obtained from a standard chemical supplier.

  • Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Shiseido Capcell PAK C18, 100 mm × 2.1 mm, 5 µm).[1]

Standard Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of Acipimox and this compound were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Working solutions were prepared by serially diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

  • Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (85% aqueous 0.1% ammonia solution: 15% acetonitrile).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A 0.1% Ammonia in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 5 µL
Column Temperature 30°C
Gradient Program Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transitions Acipimox: m/z 153.0 → 109.1[1] This compound: m/z 157.0 → 113.1
Collision Energy Optimized for each transition
Dwell Time 200 ms
Source Temperature 500°C
IonSpray Voltage -4500 V

Results and Discussion

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. The validation parameters are summarized below.

Linearity and Range:

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for Acipimox in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Acipimox10 - 5000>0.99

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented in the following table.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ106.8105.28.5103.8
LQC305.198.76.2101.5
MQC5004.5102.35.899.6
HQC40003.897.94.998.2

Recovery:

The extraction recovery of Acipimox was determined at three QC levels. The average recovery was found to be consistent and reproducible.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC3092.5
MQC50094.1
HQC400093.3

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute s5->s6 a1 Inject into HPLC s6->a1 Transfer to Autosampler a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI (-) Detection (Triple Quadrupole MS) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Quantification (Calibration Curve) d1->d2 d3 Report Generation d2->d3

Caption: Experimental workflow for the LC-MS/MS analysis of Acipimox.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Acipimox in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy. This method is well-suited for supporting pharmacokinetic studies in drug development.

References

Application Note: A Robust Method for the Quantification of Acipimox in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Acipimox for pharmacokinetic and metabolic studies.

Introduction Acipimox is a nicotinic acid derivative used as a lipid-lowering agent. Accurate quantification of Acipimox in biological matrices such as plasma and tissue is crucial for evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This application note details a reliable and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the determination of Acipimox. The protocol incorporates a simple protein precipitation (PPT) technique for sample preparation and utilizes a deuterated internal standard (IS), which is considered the gold standard in quantitative bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and procedural losses.[1][2]

Principle The analytical method is based on the principle of protein precipitation to extract Acipimox and the deuterated internal standard from the biological matrix. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled (deuterated) internal standard, which has nearly identical chemical and physical properties to the analyte, allows for precise correction of any variability during sample preparation and ionization, leading to highly reliable quantitative results.[2][3]

Experimental Protocols

Materials and Reagents
  • Acipimox reference standard

  • Acipimox-d4 (deuterated internal standard)

  • Acetonitrile (LC-MS grade)[4]

  • Ammonia solution (0.1% v/v in water)[4]

  • HPLC grade water

  • Control biological matrix (e.g., rat plasma, human plasma)

Standard and Internal Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Acipimox and this compound by dissolving the accurately weighed reference standards in a suitable solvent, such as methanol or water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary Acipimox stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). This concentration should be optimized based on the expected analyte concentration range.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Acipimox from plasma or tissue homogenate samples.[4]

  • Sample Thawing: Thaw frozen biological samples (plasma, tissue homogenate) on ice to prevent degradation.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the sample (calibration standard, quality control, or unknown sample).

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[4][5]

  • Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm or >15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer approximately 750 µL of the clear supernatant to a new set of tubes, ensuring the protein pellet is not disturbed.[5]

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step helps in concentrating the sample.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 85:15 v/v 0.1% ammonia aqueous solution-acetonitrile). Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted samples one final time to pellet any remaining particulates before transferring the supernatant to autosampler vials for LC-MS/MS analysis.

G Workflow for Acipimox Sample Preparation cluster_prep Sample Preparation Steps node_sample 1. Aliquot Sample (100 µL Plasma) node_is 2. Add Internal Standard (this compound) node_sample->node_is node_ppt 3. Add Precipitation Solvent (800 µL Acetonitrile) node_is->node_ppt node_vortex 4. Vortex node_ppt->node_vortex node_centrifuge 5. Centrifuge (14,000 rpm, 10 min) node_vortex->node_centrifuge node_transfer 6. Transfer Supernatant node_centrifuge->node_transfer node_reconstitute 7. Evaporate & Reconstitute node_transfer->node_reconstitute node_analysis 8. LC-MS/MS Analysis node_reconstitute->node_analysis

References

Application of Acipimox-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that effectively reduces circulating free fatty acids (FFAs) and triglycerides. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical application. Acipimox-d4, a deuterium-labeled stable isotope of Acipimox, serves as an ideal internal standard (IS) for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.[1] Its use ensures high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays by correcting for variability during sample preparation and analysis.[2] This document provides detailed application notes and protocols for the use of this compound in DMPK studies of Acipimox.

Mechanism of Action of Acipimox

Acipimox exerts its therapeutic effect primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) on adipocytes.[3] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL).[5][6] The inhibition of HSL activity reduces the hydrolysis of triglycerides into free fatty acids and glycerol, thereby lowering their release into the bloodstream.[5][7] The subsequent reduction in FFA flux to the liver decreases the synthesis of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.[5][7]

Below is a diagram illustrating the signaling pathway of Acipimox's mechanism of action.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCAR2) Acipimox->GPR109A AC Adenylyl Cyclase GPR109A->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC (inhibited) PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA HSL_inactive Inactive HSL PKA_active->HSL_inactive phosphorylates HSL_active Active HSL Triglycerides Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol HSL (inhibited)

Acipimox Signaling Pathway

Experimental Protocols

Bioanalytical Method for Acipimox Quantification using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Acipimox in biological matrices and incorporates the use of this compound as the internal standard.

1. Materials and Reagents:

  • Acipimox (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonia solution (25%)

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma, human plasma)

2. Stock and Working Solutions Preparation:

  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve Acipimox in a suitable solvent (e.g., methanol or water).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Acipimox stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the biological matrix (plasma, tissue homogenate) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (internal standard).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation.

Sample_Preparation_Workflow Start Start: Biological Sample Aliquot Aliquot 50 µL of Sample Start->Aliquot Add_IS Add 10 µL this compound (IS) Aliquot->Add_IS Add_ACN Add 150 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant for Analysis Centrifuge->Transfer End LC-MS/MS Analysis Transfer->End

Sample Preparation Workflow

4. LC-MS/MS Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% aqueous ammonia solution.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 15% to 80% Mobile Phase B.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • This compound: m/z 157.0 → 113.1 (predicted)

5. Pharmacokinetic Study Design (Example):

  • Administer a single oral dose of Acipimox to a cohort of rodents (e.g., Sprague-Dawley rats).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for Acipimox concentrations using the validated LC-MS/MS method with this compound as the internal standard.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

The logical relationship for a typical pharmacokinetic study is depicted below.

PK_Study_Logic Dosing Acipimox Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Quantification (with this compound IS) Processing->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis Results Cmax, Tmax, AUC, t½ Data_Analysis->Results

Pharmacokinetic Study Logic

Data Presentation

The use of this compound as an internal standard ensures the generation of reliable quantitative data. The following tables present representative data from a hypothetical pharmacokinetic study in rats.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcipimox
Linearity Range (µg/mL)0.05 - 50
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL)0.05
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Recovery> 90%

Table 2: Pharmacokinetic Parameters of Acipimox in Rats (Oral Administration)

ParameterUnitValue
Cmax (Maximum Concentration)µg/mL15.2
Tmax (Time to Maximum Concentration)h1.5
AUC (0-t) (Area Under the Curve)µgh/mL85.6
AUC (0-inf)µgh/mL92.3
t½ (Half-life)h3.8

Conclusion

This compound is an essential tool for the accurate and precise quantification of Acipimox in biological matrices for DMPK studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality data to support the non-clinical and clinical development of Acipimox.

References

Application Notes and Protocols for Acipimox-d4 in Targeted Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific set of known metabolites to understand metabolic pathways and identify potential biomarkers. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. Acipimox-d4, a deuterated analog of the lipid-lowering drug Acipimox, serves as an excellent internal standard for the quantification of Acipimox and has potential applications in broader targeted metabolomics studies, particularly those investigating lipid metabolism and related pathways. Its structural similarity to endogenous metabolites involved in nicotinamide and fatty acid metabolism, coupled with its distinct mass, makes it a valuable tool for researchers.

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in targeted metabolomics research using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acipimox: Mechanism of Action

Acipimox is a nicotinic acid derivative that primarily functions as a lipid-lowering agent. Its mechanism of action involves the inhibition of hormone-sensitive lipase in adipose tissue. This inhibition reduces the release of free fatty acids (FFAs) into the bloodstream.[1] A decrease in circulating FFAs leads to reduced triglyceride synthesis in the liver and subsequent lowering of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels.[1][2] Additionally, Acipimox has been shown to increase high-density lipoprotein (HDL) cholesterol.[1]

The key signaling pathway influenced by Acipimox is the inhibition of lipolysis in adipocytes.

Acipimox Mechanism of Action cluster_adipose In Adipose Tissue cluster_blood In Bloodstream cluster_liver In Liver Acipimox Acipimox NiacinR Niacin Receptor 1 (GPR109A) Acipimox->NiacinR activates AC Adenylate Cyclase NiacinR->AC inhibits cAMP cAMP AC->cAMP decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA reduces activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL decreases phosphorylation Triglycerides Triglycerides HSL->Triglycerides inhibits hydrolysis FFA Free Fatty Acids (FFA) Triglycerides->FFA reduced release Liver Liver FFA->Liver reduced transport to liver Adipose Adipose Tissue VLDL VLDL Synthesis Liver->VLDL decreases Bloodstream Bloodstream

Figure 1. Signaling pathway of Acipimox in inhibiting lipolysis.

This compound as an Internal Standard

This compound is an ideal internal standard for several reasons:

  • Chemical Similarity: It is chemically identical to Acipimox, except for the deuterium labeling, ensuring similar extraction efficiency and chromatographic behavior.

  • Mass Difference: The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer.

  • Non-endogenous: As a synthetic drug, it is not naturally present in biological samples, preventing interference from endogenous compounds.

While primarily used for quantifying Acipimox, its properties make it a suitable internal standard for other targeted metabolomics applications, especially when analyzing metabolites with similar physicochemical properties or in studies where a non-endogenous standard is preferred to avoid any potential metabolic contribution.

Quantitative Performance of this compound (Hypothetical Data)

The following tables summarize the expected quantitative performance of this compound as an internal standard in a targeted metabolomics assay for a panel of related analytes. This data is illustrative and should be validated in your specific experimental setup.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Acipimox1 - 1000> 0.9951
Nicotinic Acid5 - 2000> 0.9925
Nicotinamide10 - 5000> 0.99010
Tryptophan50 - 10000> 0.99150

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Acipimox 54.25.898.5
503.14.5101.2
5002.53.999.8
Nicotinic Acid 105.57.295.3
1004.05.9102.1
10003.24.8100.5
Nicotinamide 206.18.094.7
2004.86.5103.0
20003.95.2101.1
Tryptophan 1005.87.596.2
10004.56.1101.8
50003.65.0100.9

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol outlines the extraction of metabolites from plasma or serum using protein precipitation.

Sample Preparation Workflow Start Plasma/Serum Sample Add_IS Add this compound Internal Standard Solution Start->Add_IS Add_Solvent Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2. Workflow for plasma/serum sample preparation.

Materials:

  • Plasma or serum samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Working IS solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials with inserts

Protocol:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the working this compound IS solution (1 µg/mL) to each sample, quality control (QC), and calibration standard tube.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Illustrative)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Illustrative)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acipimox 155.1110.115
This compound 159.1114.115
Nicotinic Acid124.080.018
Nicotinamide123.180.020
Tryptophan205.1188.112

Note: The precursor ion for Acipimox is [M+H]+. The d4 label adds 4 Da to the mass. The fragmentation pattern is expected to be similar, with the deuterium atoms retained on the pyridyl ring, leading to a corresponding 4 Da shift in the fragment ion. These parameters should be optimized on your specific instrument.

Data Analysis

  • Peak Integration: Integrate the peak areas for each analyte and the this compound internal standard in all samples.

  • Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of this compound.

  • Calibration Curve Generation: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to obtain the calibration curve.

  • Quantification: Determine the concentration of each analyte in the unknown samples by interpolating their response ratios onto the calibration curve.

Conclusion

This compound is a valuable tool for targeted metabolomics research, particularly for the quantification of Acipimox and as a non-endogenous internal standard in studies of related metabolic pathways. The protocols and data presented here provide a framework for incorporating this compound into your experimental workflows. As with any analytical method, optimization and validation are essential to ensure data quality and reliability.

References

Application Note: High-Throughput Analysis of Acipimox and Acipimox-d4 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acipimox and its deuterated internal standard, Acipimox-d4. The method utilizes electrospray ionization in negative mode (ESI-) and multiple reaction monitoring (MRM) for selective and accurate quantification in complex biological matrices. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided.

Introduction

Acipimox is a nicotinic acid derivative used as a lipid-lowering agent. It acts by inhibiting the mobilization of free fatty acids from adipose tissue. Accurate and reliable quantification of Acipimox in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines a validated LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Acipimox and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium hydroxide

  • Formic acid (optional for mobile phase optimization)

  • Control biological matrix (e.g., plasma, serum)

Sample Preparation

A protein precipitation method is employed for sample cleanup:

  • To 100 µL of the biological matrix sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analytes from endogenous matrix components.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm) is recommended for optimal separation.[1]

  • Mobile Phase A: Water with 0.1% (v/v) ammonia.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 5-10 µL.

Table 1: Chromatographic Gradient

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
5.02080
5.18515
8.08515
Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection, operating in negative electrospray ionization (ESI-) mode and monitoring the specific MRM transitions for Acipimox and this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Acipimox 153.0109.1-45-13.5
This compound *157.0113.1-45 (typical)-13.5 (typical)

Note on this compound: The MRM transition for this compound is based on the expected mass shift from the deuteration. The precursor ion is shifted by +4 Da. The product ion is also assumed to have a +4 Da shift, which is a common fragmentation pattern for deuterated standards where the deuterium labels are not lost during fragmentation. These parameters should be optimized in the user's laboratory.

Workflow and Data Processing

The overall experimental workflow is depicted in the following diagram. Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for Acipimox quantification.

Results and Discussion

This method provides excellent selectivity and sensitivity for the determination of Acipimox in biological matrices. The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations in instrument response, leading to high accuracy and precision. The chromatographic conditions ensure good peak shape and resolution from potential interferences. The MRM transitions are highly specific to Acipimox and this compound, minimizing the risk of co-eluting interferences.

Conclusion

The described LC-MS/MS method is suitable for the high-throughput quantitative analysis of Acipimox in a research setting. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This application note provides a solid foundation for researchers and drug development professionals working with Acipimox. It is recommended that users perform their own method validation to ensure performance meets their specific requirements.

References

Troubleshooting & Optimization

Acipimox-d4 Internal Standard Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acipimox-d4. This resource is designed for researchers, scientists, and drug development professionals using this compound as an internal standard in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Acipimox, an antilipolytic agent.[1][2][3] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[4] This is because they have nearly identical chemical and physical properties to the analyte (Acipimox), including extraction recovery, chromatographic retention time, and ionization efficiency.[4][5] The key difference is its higher mass due to the deuterium atoms, allowing it to be distinguished from the unlabeled Acipimox by the mass spectrometer.[6] Using this compound helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Acipimox.[6][7]

Q2: What are the optimal mass spectrometry settings for Acipimox and this compound?

For quantitative LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is typically used. Based on published literature, the following mass transitions have been successfully used for Acipimox and a similar deuterated internal standard. It is recommended to optimize these parameters on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Acipimox153.0109.1Negative
This compound157.1 (Calculated)113.1 (Calculated)Negative

Note: The provided this compound transitions are calculated based on the addition of four deuterium atoms to the Acipimox structure. The exact mass transitions should be confirmed by infusing a standard solution of this compound into the mass spectrometer. One study used acetylsalicylic acid as an internal standard with a precursor ion of 178.9 and a product ion of 137.3 in negative mode.[8]

Q3: What are the potential stability issues with this compound?

Deuterated internal standards can sometimes be susceptible to back-exchange, where the deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur with deuterium labels in positions that are chemically labile, for example, on heteroatoms or activated carbon atoms.[9] Storing stock solutions and samples in acidic or basic conditions should generally be avoided to minimize the risk of deuterium exchange.[5] It is recommended to store this compound solutions under the conditions specified in the Certificate of Analysis.[1] Stability in the biological matrix (e.g., plasma) should be assessed during method validation by analyzing quality control samples under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).[8]

Troubleshooting Guide

This guide addresses common problems that may arise when using this compound as an internal standard in LC-MS/MS assays.

Issue 1: Poor or Inconsistent Internal Standard Signal

Possible Causes & Solutions

  • Degradation of this compound:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from the neat material. Compare the signal intensity with the old stock solution.

    • Check Storage Conditions: Ensure that stock solutions and samples containing this compound are stored at the recommended temperature and protected from light if necessary. Refer to the Certificate of Analysis for specific storage instructions.[1]

  • Ion Suppression/Enhancement:

    • Evaluate Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound. To investigate this, compare the signal of this compound in a neat solution versus its signal in a post-extraction spiked blank matrix sample.

    • Improve Sample Cleanup: If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering components.

    • Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that may cause ion suppression.

  • Incorrect Preparation:

    • Confirm Concentrations: Double-check all dilution calculations and pipetting steps to ensure the correct concentration of this compound is being added to each sample.

Issue 2: Analyte (Acipimox) Signal Detected in Blank Samples

Possible Causes & Solutions

  • Contamination:

    • Carryover: Inject a blank solvent after a high concentration standard or sample to check for carryover in the autosampler and LC system. If carryover is present, optimize the needle wash method.

    • Contaminated Reagents or Glassware: Analyze each component of the blank matrix and all reagents used in the sample preparation to identify the source of contamination.

  • Isotopic Contribution from Internal Standard:

    • Check Isotopic Purity: The this compound material may contain a small percentage of the unlabeled Acipimox (d0). The Certificate of Analysis should provide the isotopic purity of the standard. This contribution should be minimal and consistent across all samples.

Issue 3: Inaccurate or Imprecise Results

Possible Causes & Solutions

  • Chromatographic Co-elution of Analyte and Internal Standard:

    • Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[10] If this retention time difference leads to differential matrix effects, it can impact accuracy.[11] Ensure that the chromatographic peak shapes are symmetrical and that both Acipimox and this compound elute in a region free from significant ion suppression.

  • Non-linearity of the Calibration Curve:

    • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all calibrators and samples and should provide a stable and sufficient signal without saturating the detector.

    • Matrix Effects: As mentioned previously, matrix effects can impact the linearity of the assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound neat material.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO).

    • Store at the recommended temperature as per the Certificate of Analysis (typically -20°C or -80°C).

  • This compound Working Solution (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or a mixture of methanol and water) to achieve the desired concentration for spiking into samples.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for plasma samples and should be optimized for your specific application.

  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Problem Observed issue1 Inconsistent IS Signal start->issue1 issue2 Analyte in Blank start->issue2 issue3 Inaccurate Results start->issue3 cause1a Degradation? issue1->cause1a cause1b Matrix Effects? issue1->cause1b cause1c Incorrect Prep? issue1->cause1c cause2a Contamination? issue2->cause2a cause2b Isotopic Contribution? issue2->cause2b cause3a Co-elution? issue3->cause3a cause3b Non-linearity? issue3->cause3b solution1a Prepare Fresh Stock Check Storage cause1a->solution1a Yes solution1b Improve Sample Cleanup Optimize Chromatography cause1b->solution1b Yes solution1c Verify Calculations & Pipetting cause1c->solution1c Yes solution2a Check for Carryover Test Reagents cause2a->solution2a Yes solution2b Check Isotopic Purity (Cert. of Analysis) cause2b->solution2b Yes solution3a Optimize Chromatography (Isotope Effect) cause3a->solution3a Yes solution3b Adjust IS Concentration Assess Matrix Effects cause3b->solution3b Yes

Caption: Troubleshooting workflow for common issues with this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound Working Solution sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: Typical experimental workflow for sample analysis using this compound.

References

Technical Support Center: Optimizing Acipimox-d4 Concentration for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the successful use of Acipimox-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound as an internal standard (IS)?

A1: The optimal concentration of this compound should be determined empirically during method development. However, a rational starting point is 5 µg/mL . This recommendation is extrapolated from a validated LC-MS/MS method for Acipimox that successfully utilized acetylsalicylic acid as an internal standard at this concentration, demonstrating robust performance. For a stable isotope-labeled internal standard (SIL-IS) like this compound, a concentration that falls in the mid-range of the analyte's calibration curve is a common and effective practice.

Q2: What is the mechanism of action of Acipimox?

A2: Acipimox is a lipid-lowering drug that functions as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A. Upon binding to HCAR2 on the surface of adipocytes, it inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the decreased activity of hormone-sensitive lipase (HSL), an enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The ultimate therapeutic effect is a reduction in the release of FFAs from fat tissue into the bloodstream.

Q3: What is a suitable sample preparation technique for analyzing Acipimox in plasma?

A3: Protein precipitation is a straightforward and efficient method for extracting Acipimox from plasma. A published study demonstrated the successful use of acetonitrile for this purpose, achieving a high and consistent recovery of over 95%.

Q4: Are there any known stability concerns for Acipimox in biological samples?

A4: Based on available data, Acipimox has shown to be stable in rat plasma and tissue homogenates under typical laboratory conditions. This includes stability for 12 hours at room temperature, 24 hours at 4°C in an autosampler, for at least 30 days when stored at -80°C, and after undergoing three freeze-thaw cycles. It is always a best practice to conduct stability assessments as part of your method validation in the specific biological matrix and storage conditions you are using.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Troubleshooting Step
Column Overload Dilute the sample or decrease the injection volume.
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase. For Acipimox, an alkaline mobile phase, such as one containing 0.1% ammonia, has been reported to yield a better response in negative ionization mode.
Column Contamination Implement a column wash with a strong solvent or replace the column if it's aged or heavily contaminated.
Secondary Interactions Consider using a column with end-capping or exploring a different stationary phase chemistry.
Issue 2: Low Sensitivity or No Detectable Signal
Potential Cause Recommended Troubleshooting Step
Incorrect Mass Spectrometer Settings Confirm the multiple reaction monitoring (MRM) transitions, collision energy, and other instrument parameters. For Acipimox, the m/z 153.0 → 109.1 transition in negative ion mode is documented. The precursor ion for this compound will be higher by 4 Da.
Ion Suppression or Enhancement Attempt sample dilution, enhance the sample cleanup process, or modify the chromatographic method to separate the analyte from co-eluting matrix components.
Suboptimal Ionization Adjust the mobile phase composition and pH to improve ionization efficiency. An alkaline pH has been shown to be beneficial for Acipimox analysis.
Low Extraction Recovery Re-evaluate and optimize the protein precipitation protocol, including the solvent-to-plasma ratio and vortexing duration.
Issue 3: High Variability in Analyte to Internal Standard Response Ratio
Potential Cause Recommended Troubleshooting Step
Inconsistent Sample Preparation Ensure meticulous and consistent pipetting of the sample, internal standard, and precipitation solvent. Standardize vortexing and centrifugation times for all samples.
Matrix Effects The use of a stable isotope-labeled internal standard like this compound is the primary strategy to compensate for matrix effects. If variability persists, a more extensive sample cleanup method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
Internal Standard Instability Confirm the stability of both the stock and working solutions of this compound.
Sample Carryover Optimize the autosampler wash sequence with a strong, appropriate solvent to prevent residual analyte from one injection affecting the next.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for Acipimox Analysis
Parameter Setting Reference
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Acipimox) m/z 153.0 → 109.1
Declustering Potential -45 V
Collision Energy -13.5 V
HPLC Column C18 (e.g., Shiseido Capcell PAK C18, 100 mm × 2.1 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Aqueous Ammonia
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Table 2: Example Precision and Accuracy Data for Acipimox in Rat Plasma
Spiked Concentration (µg/mL) Intra-Day Precision (%RSD, n=6) Intra-Day Accuracy (%RE) Inter-Day Precision (%RSD, n=18) Inter-Day Accuracy (%RE) Reference
0.1 (LLOQ)14.01-1.5014.432.17
0.211.235.3011.836.88
2010.370.8910.03-0.13
408.87-1.5410.42-1.13

Experimental Protocols

Protocol 1: Bioanalytical Method for Acipimox in Human Plasma using this compound as an Internal Standard

1. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Acipimox and this compound independently in methanol.

  • Generate working standard solutions of Acipimox via serial dilution of the stock solution with a 50% methanol solution.

  • Prepare a 5 µg/mL working solution of this compound in 50% methanol.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of a plasma sample, add 20 µL of the 5 µg/mL this compound working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the resulting supernatant to a new tube and evaporate to dryness using a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Employ the parameters detailed in Table 1. The MRM transition for this compound should be optimized (expected precursor m/z of approximately 157.0).

Visualizations

Acipimox_Mechanism_of_Action Acipimox Acipimox HCAR2 HCAR2 Receptor (Adipocyte) Acipimox->HCAR2 Binds to and activates AdenylylCyclase Adenylyl Cyclase HCAR2->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Releases Bloodstream Bloodstream FFAs->Bloodstream ↓ Release into

Caption: Signaling pathway of Acipimox's mechanism of action in adipocytes.

IS_Optimization_Workflow Start Start: Select Initial This compound Concentration (e.g., 5 µg/mL) Prepare_Samples Prepare calibration standards and QC samples with the selected IS concentration Start->Prepare_Samples Analyze Analyze samples using the LC-MS/MS method Prepare_Samples->Analyze Evaluate Evaluate IS response: - Consistency across the run - Signal intensity - Absence of crosstalk Analyze->Evaluate Acceptable Response Acceptable? Evaluate->Acceptable Optimize Adjust IS concentration: - Increase if signal is too low - Decrease if signal is too high or causes saturation Acceptable->Optimize No Finalize Finalize IS concentration and proceed with method validation Acceptable->Finalize Yes Optimize->Prepare_Samples

Caption: Workflow for optimizing this compound internal standard concentration.

Sample_Analysis_Workflow Start Start: Receive Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Precipitate Protein Precipitation (with Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject End End: Data Acquisition and Processing Inject->End

Caption: Experimental workflow for the analysis of Acipimox in plasma samples.

Technical Support Center: Acipimox Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acipimox quantification assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the quantification of Acipimox in various biological matrices and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for Acipimox quantification?

A1: Acipimox, a nicotinic acid analogue, can be quantified using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2][3] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Q2: What is the typical wavelength for UV detection of Acipimox?

A2: For HPLC-UV and UV spectrophotometric methods, Acipimox exhibits maximum absorbance at approximately 229 nm to 231 nm.[3][4]

Q3: What are the key validation parameters to consider for an Acipimox bioanalytical method?

A3: According to regulatory guidelines from bodies like the FDA and EMA, key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][5][6][7] It is crucial to demonstrate that the method is reliable and reproducible for its intended purpose.[6][7]

Q4: How can I prepare Acipimox samples from biological matrices like plasma?

A4: A common and effective method for preparing plasma samples for Acipimox analysis, particularly for LC-MS/MS, is protein precipitation.[2] Using a precipitant like acetonitrile can provide satisfactory recovery (≥95%) and is a relatively simple procedure.[2] For other applications, liquid-liquid extraction (LLE) may also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during Acipimox quantification assays.

HPLC Method Troubleshooting

Q5: I am observing poor peak shape (tailing or fronting) for my Acipimox peak. What could be the cause?

A5: Peak tailing or fronting in HPLC analysis of Acipimox can be caused by several factors:

  • Column Degradation: The stationary phase of the HPLC column may be degrading. Consider replacing the column.[8]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Acipimox, which is a carboxylic acid. Ensure the mobile phase pH is appropriate to maintain a consistent and single ionic form.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Interactions with Column Hardware: Strong interactions between Acipimox and the column's stationary phase or active sites on the column can cause tailing. Using a column with end-capping or adding a competing base to the mobile phase can help.

Q6: My Acipimox peak retention time is shifting between injections. What should I do?

A6: Retention time variability can compromise the reliability of your assay.[9] Common causes and solutions include:

  • Pump and Flow Rate Issues: Fluctuations in the HPLC pump's flow rate are a primary cause. Ensure the pump is properly primed and there are no air bubbles in the system.[9] Leaks in the system can also lead to inconsistent flow.[10]

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8]

  • Column Temperature: Variations in column temperature can affect retention time. Use a column oven to maintain a stable temperature.[9]

Q7: I am not seeing any peak for Acipimox, or the peak is very small (low sensitivity). What are the possible reasons?

A7: The absence or low intensity of the Acipimox peak can be due to several issues:[9]

  • Incorrect Wavelength: Ensure your UV detector is set to the correct wavelength for Acipimox (around 229-231 nm).[3][4]

  • Detector Lamp Issue: The detector lamp may be failing or turned off.[8][9]

  • Sample Degradation: Acipimox may be unstable under your sample storage or preparation conditions. It's important to perform stability studies to assess its stability in the biological matrix under different conditions (e.g., freeze-thaw, short-term benchtop).[2][11]

  • Injection Problem: A faulty injector or a blocked sample loop can prevent the sample from reaching the column.[8]

Experimental Protocol: Quantification of Acipimox in Capsules by RP-HPLC

This protocol is a representative example for the quantification of Acipimox in a pharmaceutical formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Visible detector.

  • Column: Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase: A mixture of 0.1% v/v phosphoric acid in water and acetonitrile (95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 229 nm.[3]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Acipimox reference standard in 100 mL of distilled water.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-300 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh the contents of 20 Acipimox capsules and calculate the average weight.

    • Weigh a quantity of the powdered capsule content equivalent to 100 mg of Acipimox and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of distilled water, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with distilled water.[1]

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range (e.g., 100 µg/mL).

3. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of Acipimox in the sample solution from the calibration curve.

Data Presentation: Comparison of Acipimox Quantification Methods

ParameterSpectrophotometric MethodRP-HPLC MethodLC-MS/MS Method (in Plasma)
Linearity Range 2-10 µg/mL[1]20-300 µg/mL[3]Varies by study (e.g., LLOQ 0.15 µg/mL)[2]
Correlation Coefficient (r²) 0.999[12]0.9998[3]>0.99[2]
Accuracy (% Recovery) 99.43 - 100.33%[1]99.96 - 100.07%[3]Within ±15% of nominal concentration[2]
Precision (% RSD) < 2%Intra-day & Inter-day < 2%[13]Intra-day & Inter-day < 15%[2]
Limit of Detection (LOD) Not specified6.12 µg/mL[13]Not specified
Limit of Quantification (LOQ) Not specified18.57 µg/mL[13]0.15 µg/mL (in brain tissue)[2]

Visualizations

Troubleshooting_Workflow Problem Problem Encountered (e.g., No Peak, Poor Shape) Check_Instrument Check Instrument Parameters (Wavelength, Lamp, Flow Rate) Problem->Check_Instrument Is it an instrument issue? Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Problem->Check_Mobile_Phase Is it a mobile phase issue? Check_Column Check Column (Age, Contamination) Problem->Check_Column Is it a column issue? Check_Sample Check Sample Preparation (Concentration, Stability) Problem->Check_Sample Is it a sample issue? Solution_Instrument Adjust Settings / Replace Lamp Check_Instrument->Solution_Instrument Solution_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Solution_Mobile_Phase Solution_Column Replace Column Check_Column->Solution_Column Solution_Sample Dilute Sample / Re-prepare Check_Sample->Solution_Sample Resolved Problem Resolved Solution_Instrument->Resolved Solution_Mobile_Phase->Resolved Solution_Column->Resolved Solution_Sample->Resolved

Caption: A logical workflow for troubleshooting common issues in Acipimox HPLC assays.

Experimental_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Capsule Sample Solution Start->Prep_Sample HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Areas) HPLC_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Acipimox in Sample Calibration_Curve->Quantification End End Quantification->End

Caption: Experimental workflow for the quantification of Acipimox in capsules by RP-HPLC.

References

Addressing matrix effects in Acipimox analysis with Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Acipimox, focusing on the mitigation of matrix effects using its deuterated internal standard, Acipimox-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Acipimox analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification of Acipimox.[1][2] In bioanalytical methods, components of plasma, urine, or tissue homogenates can interfere with the ionization of Acipimox in the mass spectrometer source, leading to unreliable data.[3]

Q2: Why is this compound recommended as an internal standard for Acipimox analysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Acipimox but has a different mass due to the deuterium atoms. This means it co-elutes with Acipimox and experiences similar matrix effects.[3] By normalizing the signal of Acipimox to that of this compound, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[3][4]

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3:

  • Qualitative Assessment: The post-column infusion technique is a common method.[3][5] A solution of Acipimox is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal at the retention time of Acipimox indicates the presence of matrix effects.

  • Quantitative Assessment: This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[6][7] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the key validation parameters to consider for a bioanalytical method for Acipimox?

A4: According to guidelines from the FDA and EMA, key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

A sensitive and reliable LC-MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate and validated according to these guidelines.[8][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in Acipimox quantification between samples. Inconsistent matrix effects. Inadequate homogenization of tissue samples. Inconsistent sample preparation.Ensure the use of this compound as an internal standard in all samples, calibrators, and quality controls. Optimize the homogenization procedure to ensure uniformity. Standardize all steps of the sample preparation protocol.
Poor peak shape for Acipimox and/or this compound. Suboptimal chromatographic conditions. Column degradation.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for Acipimox (a pyrazinecarboxylic acid derivative). Replace the analytical column if it has deteriorated.
Low signal intensity for Acipimox. Significant ion suppression due to matrix effects. Inefficient sample extraction and recovery. Suboptimal mass spectrometer settings.Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). Adjust MS parameters such as spray voltage, gas flows, and collision energy to maximize the signal for Acipimox and this compound.
This compound signal is inconsistent across a batch. Inaccurate pipetting of the internal standard. Degradation of the internal standard.Use a calibrated pipette for adding the internal standard. Prepare fresh internal standard working solutions regularly and store them under appropriate conditions to prevent degradation. Monitor the IS response during sample analysis to spot any subject-specific matrix effects.[3]
Carryover of Acipimox in blank injections. Inadequate cleaning of the injection port and analytical column between runs. High concentration samples analyzed prior to blanks.Implement a robust wash sequence for the autosampler using a strong organic solvent. If carryover persists, inject several blank samples after high-concentration samples.

Experimental Protocol: Quantification of Acipimox in Human Plasma using LC-MS/MS with this compound

This protocol provides a general framework. Specific parameters may require optimization for different instrumentation.

1. Materials and Reagents:

  • Acipimox reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acipimox and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Acipimox stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 10 µL of the ISWS (100 ng/mL this compound) to all tubes except for the double blank.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Parameter Condition
LC System: UHPLC system
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
MS System: Triple quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: Acipimox: To be optimized (e.g., m/z 155.1 -> 95.1)this compound: To be optimized (e.g., m/z 159.1 -> 99.1)
Ion Source Parameters: To be optimized for the specific instrument.

Quantitative Data Summary

Table 1: Example Matrix Factor Calculation

SampleMean Peak Area of AcipimoxMatrix Factor (MF)% Matrix Effect
Neat Solution (A) 1,200,000--
Post-Extraction Spiked Sample (B) 960,0000.80-20% (Suppression)
MF = B/A

Table 2: Pharmacokinetic Parameters of Acipimox in Rats

A study on the pharmacokinetics of Acipimox in normoxic and hypoxic rats revealed significant differences in the main pharmacokinetic parameters.[10] While the specific values are detailed in the referenced study, this highlights the importance of accurate quantification in pharmacokinetic research.

Visual Workflow for Addressing Matrix Effects

Acipimox_Analysis_Workflow Workflow for Acipimox Analysis with Matrix Effect Mitigation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Protein Precipitation or Solid-Phase Extraction Spike_IS->Extraction Supernatant Transfer Supernatant for Analysis Extraction->Supernatant Injection Inject Sample Extract Supernatant->Injection Chromatography Chromatographic Separation (Acipimox and this compound co-elute) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Transitions) Chromatography->Detection Peak_Integration Peak Area Integration (Acipimox & this compound) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Acipimox / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Acipimox Concentration using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Workflow for mitigating matrix effects in Acipimox analysis using this compound.

Acipimox Signaling Pathway

Acipimox is a nicotinic acid derivative that acts as a lipid-lowering agent.[11] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[12]

Acipimox_Signaling_Pathway Mechanism of Action of Acipimox Acipimox Acipimox HSL Hormone-Sensitive Lipase (HSL) Acipimox->HSL Inhibits Adipose_Tissue Adipose Tissue Lipolysis Lipolysis (Triglyceride Breakdown) Adipose_Tissue->Lipolysis HSL->Lipolysis Catalyzes FFA_Release Free Fatty Acid (FFA) Release into Bloodstream Lipolysis->FFA_Release Liver Liver FFA_Release->Liver Reduced Influx VLDL_Production VLDL Production Liver->VLDL_Production Decreased Synthesis Plasma_Triglycerides Lower Plasma Triglycerides VLDL_Production->Plasma_Triglycerides

Caption: Simplified signaling pathway illustrating the mechanism of action of Acipimox.

References

Stability of Acipimox-d4 in different biological samples and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Acipimox-d4 in various biological samples and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of samples during experimental workflows.

Disclaimer: The stability data presented here is based on studies conducted on Acipimox. It is a common and reasonable assumption in bioanalytical sciences that the deuterated internal standard (this compound) will exhibit similar stability to the parent compound. However, it is recommended to perform your own stability assessments for this compound in your specific matrices and storage conditions as part of your bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma and tissue samples containing this compound?

A1: Based on stability studies of Acipimox, it is recommended to store plasma and tissue homogenate samples at -80°C for long-term storage (e.g., 30 days). For short-term storage, such as in an autosampler, 4°C is acceptable for up to 24 hours.

Q2: How many freeze-thaw cycles can my samples undergo without affecting the integrity of this compound?

A2: Acipimox has been shown to be stable in rat plasma and tissue homogenates for at least three freeze-thaw cycles.[1] It is best practice to minimize the number of freeze-thaw cycles.

Q3: Is this compound stable in processed samples left at room temperature?

A3: Acipimox has demonstrated stability in processed rat plasma and tissue homogenate samples for at least 12 hours at room temperature.[1] However, to minimize the potential for degradation, it is advisable to keep processed samples in a cooled autosampler (e.g., 4°C) if analysis is not immediate.

Q4: What are the potential signs of this compound degradation in my samples?

A4: Degradation may manifest as a decrease in the peak area or a change in the peak shape of this compound in your chromatograms over time or under certain storage conditions. You may also observe the appearance of unknown peaks that could be degradation products.

Q5: What general precautions should I take when handling biological samples for this compound analysis?

A5: It is crucial to prevent bacterial contamination, especially in urine samples, as this can lead to degradation of the analyte.[2] Promptly processing and freezing samples after collection is a key step in maintaining sample integrity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased this compound response in stored samples Analyte degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. Verify freezer temperature logs.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes after the initial thaw to avoid repeated freezing and thawing of the entire sample.
Instability in the processed sample.Analyze processed samples as soon as possible. If there is a delay, store them in a cooled autosampler at 4°C. Re-evaluate post-preparative stability under your laboratory's conditions.
Inconsistent results between samples from the same time point Inconsistent sample handling.Standardize the entire sample handling workflow from collection to analysis. Ensure all samples are treated identically.
Matrix effects from different biological samples.Evaluate matrix effects during method validation. If significant, consider a more effective sample clean-up procedure or a different ionization technique.
Appearance of unknown peaks near the this compound peak Degradation of this compound.Investigate the identity of the new peaks using mass spectrometry to confirm if they are degradation products. Review storage conditions and sample handling procedures.
Contamination.Ensure all reagents and materials used for sample preparation are clean and free of contaminants.

Stability Data Summary

The following tables summarize the stability of Acipimox in various biological matrices and storage conditions based on a study by Li et al. (2022). The variation in concentration was found to be within ±15% of the nominal concentration, indicating stability under the tested conditions.[1]

Table 1: Stability of Acipimox in Rat Plasma (n=6) [1]

Stability ConditionSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) ± SDAccuracy (%)
Post-preparation (12h at Room Temp) 0.050.051 ± 0.004102.0
22.08 ± 0.15104.0
4041.2 ± 2.9103.0
Autosampler (24h at 4°C) 0.050.049 ± 0.00398.0
21.96 ± 0.1198.0
4039.4 ± 2.598.5
Three Freeze-Thaw Cycles (-80°C to RT) 0.050.052 ± 0.005104.0
22.05 ± 0.18102.5
4040.8 ± 3.1102.0
Long-Term (30 days at -80°C) 0.050.050 ± 0.004100.0
22.01 ± 0.13100.5
4040.5 ± 2.8101.3

Table 2: Stability of Acipimox in Rat Tissue Homogenate (Heart, n=6) [1]

Stability ConditionSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) ± SDAccuracy (%)
Post-preparation (12h at Room Temp) 0.150.154 ± 0.011102.7
1.51.58 ± 0.12105.3
1515.6 ± 1.1104.0
Autosampler (24h at 4°C) 0.150.147 ± 0.00998.0
1.51.48 ± 0.1098.7
1514.8 ± 1.298.7
Three Freeze-Thaw Cycles (-80°C to RT) 0.150.158 ± 0.013105.3
1.51.61 ± 0.14107.3
1515.9 ± 1.3106.0
Long-Term (30 days at -80°C) 0.150.152 ± 0.010101.3
1.51.53 ± 0.11102.0
1515.2 ± 1.1101.3

Similar stability data was reported for liver, spleen, lung, kidney, and brain tissue homogenates.[1]

Experimental Protocols

Sample Preparation for Acipimox Analysis[1]

This protocol describes a protein precipitation method for the extraction of Acipimox from plasma and tissue homogenates.

  • Sample Aliquoting: Take a 50 µL aliquot of the biological sample (plasma or tissue homogenate).

  • Internal Standard Addition: Add the internal standard solution (e.g., this compound).

  • Protein Precipitation: Add 200 µL of acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Analytical Method for Acipimox[1]
  • LC System: A standard HPLC or UPLC system.

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 μm).

  • Mobile Phase: A gradient elution with 0.1% aqueous ammonia solution and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • Internal Standard (Acetylsalicylic acid was used in the reference study): m/z 178.9 → 137.3 (Note: The MRM transition for this compound would need to be determined, but would be expected to be m/z 157.x → 113.x, depending on the position of the deuterium atoms.)

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Biological Sample (Plasma, Tissue, Urine) Aliquoting Aliquot Sample Collection->Aliquoting Add_IS Add Internal Standard (this compound) Aliquoting->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Processing Data Acquisition and Processing LC_MS_MS->Data_Processing

Caption: Experimental workflow for the analysis of this compound in biological samples.

Stability_Assessment_Logic Start Start: Stability Assessment Prepare_QC Prepare Quality Control (QC) Samples (Low, Mid, High) Start->Prepare_QC Store_Conditions Store QC Samples under Different Conditions Prepare_QC->Store_Conditions Room_Temp Room Temperature (Bench-top stability) Store_Conditions->Room_Temp Condition 1 Autosampler 4°C (Autosampler stability) Store_Conditions->Autosampler Condition 2 Freeze_Thaw Multiple Freeze-Thaw Cycles (-80°C to RT) Store_Conditions->Freeze_Thaw Condition 3 Long_Term Long-Term Storage (-80°C) Store_Conditions->Long_Term Condition 4 Analyze_QC Analyze QC Samples at Specified Time Points Room_Temp->Analyze_QC Autosampler->Analyze_QC Freeze_Thaw->Analyze_QC Long_Term->Analyze_QC Compare Compare Measured vs. Nominal Concentrations Analyze_QC->Compare Stable Stable (Variation ≤ ±15%) Compare->Stable Yes Unstable Unstable (Variation > ±15%) Compare->Unstable No

Caption: Logical workflow for assessing the stability of this compound.

References

Overcoming challenges in the chromatographic separation of Acipimox and Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Acipimox and its deuterated internal standard, Acipimox-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalytical method development and validation for these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for the analysis of Acipimox by LC-MS/MS?

A1: Acipimox is most effectively analyzed in negative ion mode using electrospray ionization (ESI). This is because the carboxylic acid moiety on the Acipimox molecule readily deprotonates to form the [M-H]⁻ ion, which provides a strong and stable signal for mass spectrometric detection.[1]

Q2: Why is a deuterated internal standard like this compound preferred for the quantification of Acipimox?

A2: A deuterated internal standard is considered the "gold standard" in quantitative LC-MS/MS analysis. Because this compound is chemically identical to Acipimox, it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response help to accurately compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of the analyte.

Q3: What are the typical precursor and product ions for Acipimox in negative ESI mode?

A3: In negative ESI mode, the typical precursor ion ([M-H]⁻) for Acipimox is m/z 153.0. A common product ion for quantitation is m/z 109.1, which results from a characteristic fragmentation of the parent molecule.[1]

Q4: What are the potential challenges when using this compound as an internal standard?

A4: While highly effective, using a deuterated internal standard can present some challenges. These may include:

  • Isotopic Crosstalk: This occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice versa. This can be a concern if the mass difference between the analyte and the internal standard is small.

  • Chromatographic Separation: In some cases, the deuterated internal standard may exhibit a slightly shorter retention time on reversed-phase columns compared to the unlabeled analyte. This is known as the "isotope effect." While often minimal, it's a factor to consider during method development.

  • Purity of the Internal Standard: The isotopic purity of the this compound standard is crucial. Any presence of unlabeled Acipimox in the internal standard solution can lead to an overestimation of the analyte concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Acipimox and this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the column stationary phase.1. Adjust the mobile phase pH. Since Acipimox is acidic, a mobile phase with a pH around the pKa of the carboxylic acid group can sometimes lead to peak shape issues. Using a slightly basic mobile phase, such as one containing a low concentration of ammonium hydroxide, can improve peak shape by ensuring the analyte is fully deprotonated.[1] 2. Reduce the injection volume or the concentration of the sample. 3. Use a high-purity silica column or a column with end-capping to minimize silanol interactions.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a stable temperature throughout the analytical run.
High Background or "Ghost" Peaks 1. Contamination in the mobile phase, sample, or LC system. 2. Carryover from a previous injection of a high-concentration sample.1. Use high-purity solvents and reagents. Flush the LC system thoroughly. 2. Optimize the autosampler wash procedure. Include a wash step with a strong solvent to clean the needle and injection port between samples.
Isotopic Crosstalk The signal from the M+4 isotope of Acipimox is interfering with the this compound signal (or vice-versa).1. Confirm Crosstalk: Analyze a high-concentration solution of Acipimox and monitor the MRM transition for this compound. Do the same with a solution of this compound, monitoring the Acipimox transition. 2. Optimize MRM Transitions: If crosstalk is observed, it may be necessary to select different product ions for one or both compounds that are free from interference. 3. Mathematical Correction: In some cases, if the crosstalk is predictable and consistent, a mathematical correction can be applied during data processing.
Analyte and Internal Standard Do Not Co-elute Deuterium substitution can sometimes lead to a slight difference in retention time (isotope effect).1. This is often a minor issue and may not impact quantification if the peak shapes are good and the integration is consistent. 2. If the separation is significant, it may be necessary to adjust the chromatographic conditions (e.g., gradient slope, mobile phase composition) to minimize the difference in retention times.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Acipimox from plasma or tissue homogenates.[1]

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of Acipimox. Optimization will be required for your specific instrumentation and application.

Parameter Condition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase A 0.1% Ammonia in Water[1]
Mobile Phase B Acetonitrile
Gradient Start at 15% B, linear gradient to 80% B over 5 minutes.
Flow Rate 0.2 mL/min[1]
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode ESI Negative
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550 °C
Ion Source Gas 1 55 psi
Ion Source Gas 2 55 psi
Mass Spectrometry Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acipimox 153.0[1]109.1[1]-25
This compound 157.0 (Predicted)To be optimizedTo be optimized

Note: The MRM transition for this compound is predicted based on a +4 Da mass shift from Acipimox. The optimal product ion and collision energy for this compound should be determined experimentally by infusing a solution of the standard into the mass spectrometer.

Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Acipimox. These values are provided as a general guideline and may vary depending on the specific method and laboratory.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Matrix Calibration Curve Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Rat Plasma5 - 5000> 0.995
Tissue Homogenate1 - 1000> 0.991

Table 2: Precision and Accuracy

Matrix QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
Rat PlasmaLow10< 10%< 10%± 15%
Medium100< 10%< 10%± 15%
High4000< 10%< 10%± 15%
Tissue HomogenateLow2< 15%< 15%± 20%
Medium50< 15%< 15%± 20%
High800< 15%< 15%± 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Tissue Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI-) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of Acipimox.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Poor Chromatographic Peak? tailing Tailing Peak start->tailing Yes fronting Fronting Peak start->fronting Yes split Split Peak start->split Yes shifting Shifting RT start->shifting No, but... no_peak No Peak start->no_peak No, but... solution1 Adjust Mobile Phase pH tailing->solution1 solution2 Check for Column Overload tailing->solution2 fronting->solution2 solution3 Inspect for Leaks/Blockages split->solution3 solution4 Ensure Column Equilibration shifting->solution4 solution5 Prepare Fresh Mobile Phase shifting->solution5 no_peak->solution3

Caption: Troubleshooting logic for common chromatographic issues.

References

Minimizing ion suppression in the LC-MS/MS analysis of Acipimox using Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Acipimox, with a focus on minimizing ion suppression through the use of its deuterated internal standard, Acipimox-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Acipimox.

Issue Potential Cause Recommended Action
Low or No Acipimox Signal Sample Preparation: Inefficient protein precipitation leading to poor recovery.- Ensure the ratio of acetonitrile to plasma/tissue homogenate is appropriate (a common starting point is 3:1 v/v).- Vortex the sample thoroughly after adding acetonitrile to ensure complete protein precipitation.- Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins.
LC Conditions: Poor chromatographic peak shape or retention.- Check the mobile phase composition. For Acipimox, a mobile phase of 0.1% aqueous ammonia and acetonitrile is often used.[1]- Ensure the analytical column (e.g., a C18 column) is not clogged or degraded.[1]- Verify the flow rate is accurate and stable.
MS/MS Parameters: Incorrect mass transitions or suboptimal source conditions.- Confirm the MRM transitions for Acipimox (e.g., m/z 153.0 → 109.1) and this compound are correctly entered in the acquisition method.[1]- Optimize ion source parameters such as capillary temperature and vaporizer temperature.[1] Acipimox generally shows a good response in negative ionization mode.[1]
High Signal Variability (Poor Precision) Ion Suppression: Co-eluting matrix components are interfering with the ionization of Acipimox.- Utilize this compound: As a stable isotope-labeled internal standard, this compound co-elutes with Acipimox and experiences similar ion suppression, thus correcting for signal variability.- Improve Sample Cleanup: While protein precipitation is a common and effective method,[1] consider solid-phase extraction (SPE) for cleaner extracts if significant ion suppression is observed.- Optimize Chromatography: Adjust the gradient to better separate Acipimox from the ion-suppressing regions of the chromatogram.
Inconsistent Sample Processing: Variations in sample preparation steps.- Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing time, centrifugation speed and time).- Use calibrated pipettes for all liquid handling steps.
Peak Tailing or Fronting Chromatographic Issues: Secondary interactions with the column or inappropriate mobile phase pH.- Ensure the mobile phase pH is suitable for Acipimox (an alkaline mobile phase like 0.1% aqueous ammonia can improve peak shape).[1]- Consider a different C18 column from another manufacturer if peak shape issues persist.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.
Carryover Injector Contamination: Residual sample remaining in the autosampler needle or valve.- Implement a robust needle wash protocol using a strong organic solvent.- Inject a blank solvent after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Acipimox?

A1: Ion suppression is a phenomenon where the signal of the analyte of interest (Acipimox) is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). These interfering compounds compete with Acipimox for ionization in the mass spectrometer's ion source, leading to a decreased signal intensity. This can result in inaccurate and imprecise quantification.

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Acipimox. It has the same chemical properties and chromatographic behavior as Acipimox, meaning it will co-elute and be affected by ion suppression in the same way. By calculating the ratio of the Acipimox peak area to the this compound peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.

Q3: What are the optimal MS/MS settings for Acipimox and this compound?

A3: Acipimox is typically analyzed in negative ion mode. The Multiple Reaction Monitoring (MRM) transition for Acipimox is m/z 153.0 → 109.1.[1] For this compound, the precursor ion will be m/z 157.0. The product ion would be expected to also have a 4 Dalton shift, so a likely transition would be m/z 157.0 → 113.1. It is crucial to optimize the collision energy for both transitions to achieve the best signal intensity.

Q4: What is a good starting point for a sample preparation protocol for Acipimox in plasma?

A4: A simple and effective protein precipitation method can be used.[1] A general protocol is as follows:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Q5: How can I assess the extent of ion suppression in my method?

A5: A post-column infusion experiment is a common way to qualitatively assess ion suppression. In this experiment, a constant flow of Acipimox solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant Acipimox signal indicates the retention time at which matrix components are eluting and causing ion suppression.

Quantitative Data

The use of an appropriate internal standard is critical to compensate for matrix effects. The following table, adapted from a study on Acipimox analysis, demonstrates how matrix effects are evaluated.[1] While this study used acetylsalicylic acid as an internal standard, the principle remains the same and highlights the importance of assessing the impact of the biological matrix on the analyte's signal. A well-behaving stable isotope-labeled internal standard like this compound would be expected to provide excellent compensation for these effects.

Table 1: Matrix Effect of Acipimox in Rat Plasma and Tissue Homogenate (n=6) [1]

MatrixSpiked Concentration (ng/mL)Matrix Effect (%)
Plasma 598.7 ± 4.2
50101.3 ± 3.8
50099.5 ± 5.1
Heart 597.6 ± 3.9
50102.1 ± 4.5
50098.9 ± 3.7
Liver 596.8 ± 5.3
50103.5 ± 4.8
50099.2 ± 4.1

Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution, expressed as a percentage. A value close to 100% indicates minimal ion suppression or enhancement.

Experimental Protocols

Detailed LC-MS/MS Method for Acipimox Analysis

This protocol is based on a validated method for the quantification of Acipimox in biological matrices.[1]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the tube for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm) or equivalent[1]

  • Mobile Phase A: 0.1% Aqueous Ammonia[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient:

    • 0-1.0 min: 15% B

    • 1.0-3.0 min: Linear gradient to 80% B

    • 3.0-4.0 min: Hold at 80% B

    • 4.1-6.0 min: Return to 15% B and equilibrate

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • MS System: AB Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[1]

    • This compound: m/z 157.0 → 113.1 (suggested, requires optimization)

  • Key MS Parameters (to be optimized):

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 40 psi

    • Ion Source Gas 2: 50 psi

Visualizations

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Plasma/Tissue Sample Add_IS Add this compound Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (Peak Area Ratio) MS_Detect->Quant

Caption: Experimental workflow for Acipimox analysis.

Caption: Mechanism of ion suppression in ESI-MS.

Caption: Troubleshooting decision tree for signal issues.

References

Ensuring the isotopic purity of Acipimox-d4 for accurate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of Acipimox-d4 for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

A1: this compound is a stable isotope-labeled version of Acipimox, where four hydrogen atoms have been replaced by deuterium atoms. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the non-labeled Acipimox, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Acipimox.

Q2: Why is the isotopic purity of this compound critical for accurate quantification?

A2: The isotopic purity of this compound is crucial because the presence of unlabeled Acipimox (d0) in the internal standard solution can lead to an overestimation of the analyte concentration in the study samples.[3] High isotopic purity ensures that the signal measured for the internal standard is not significantly contaminated by the unlabeled analyte.

Q3: What is a typical acceptable level of isotopic purity for this compound?

A3: Commercially available deuterated standards typically have an isotopic purity of greater than 98%.[4] However, it is essential to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound being used. The CoA will provide detailed information on the isotopic distribution.

Q4: How is the isotopic purity of this compound determined?

A4: The isotopic purity of deuterated compounds like this compound is most commonly determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. ESI-HRMS is a rapid and highly sensitive method for this purpose.[5][6] These techniques can distinguish between molecules with different numbers of deuterium atoms (isotopologues) and provide a quantitative measure of their relative abundance.

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A5: Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, especially if the deuterium atoms are located on exchangeable sites like -OH or -NH groups. For this compound, the stability of the deuterium labels should be assessed during method development, particularly if the samples are stored in acidic or basic solutions for extended periods. It is advisable to choose deuterated standards where the labels are on non-exchangeable positions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate quantification (overestimation of analyte) Contribution from unlabeled Acipimox (d0) in the this compound internal standard.1. Verify the isotopic purity of the this compound from the Certificate of Analysis.2. If the d0 contribution is significant, a correction factor may need to be applied to the calculations.3. Consider purchasing a new lot of this compound with higher isotopic purity.
Poor chromatographic peak shape or splitting Co-elution of Acipimox and this compound with interfering matrix components.1. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to improve separation.2. Enhance sample preparation to remove interfering substances.
Different retention times for Acipimox and this compound While generally minimal, a slight "isotope effect" can sometimes cause a small shift in retention time between the analyte and the deuterated internal standard.1. Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately.2. If the shift is significant and impacts quantification due to matrix effects at different retention times, further optimization of the chromatography is necessary.
Non-linear calibration curve Cross-signal contribution between the analyte and the internal standard, especially at high concentrations of the analyte.1. Assess the contribution of the M+4 isotope of unlabeled Acipimox to the this compound signal.2. Optimize the concentration of the internal standard used.3. If necessary, mathematical corrections for the isotopic overlap can be applied.
Loss of deuterium (H/D exchange) Instability of the deuterium labels in the analytical or storage conditions (e.g., extreme pH).1. Evaluate the stability of this compound in the sample matrix and storage conditions as part of method validation.2. Prepare samples fresh and minimize storage time if instability is observed.3. Ensure the deuterium labels on the this compound molecule are on stable, non-exchangeable positions by consulting the supplier's information.

Data Presentation

Table 1: Representative Isotopic Distribution of this compound

Note: This table presents hypothetical data for illustrative purposes. Always refer to the Certificate of Analysis for the specific lot of this compound being used.

IsotopologueMass ShiftRelative Abundance (%)
d0 (unlabeled)+00.1
d1+10.3
d2+20.8
d3+32.5
d4 +4 96.3

Table 2: LC-MS/MS Parameters for Acipimox and this compound Analysis

ParameterAcipimoxThis compound (Internal Standard)
Ionization ModeNegative ESINegative ESI
Precursor Ion (m/z)153.0157.0
Product Ion (m/z)109.1113.1
Collision Energy (eV)-13.5-13.5
Declustering Potential (V)-45-45

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Infuse the sample directly into the mass spectrometer or use a suitable liquid chromatography system.

  • MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Scan Range: m/z 100-200.

    • Resolution: > 60,000 FWHM.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable signal.

  • Data Analysis:

    • Acquire the full scan mass spectrum of this compound.

    • Identify the monoisotopic peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).

    • Calculate the relative abundance of each isotopologue by integrating the peak areas.

    • The isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Protocol 2: Quantification of Acipimox using this compound by LC-MS/MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS System:

    • Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% ammonia in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Optimize to achieve good peak shape and separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Set up a Multiple Reaction Monitoring (MRM) method using the transitions specified in Table 2.

    • Optimize collision energies and other compound-specific parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of Acipimox to this compound against the concentration of Acipimox standards.

    • Determine the concentration of Acipimox in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A This compound Standard B Dilution A->B C HRMS Analysis B->C D Data Acquisition C->D E Peak Integration of Isotopologues D->E F Calculate Relative Abundance E->F G Report Isotopic Purity F->G

Caption: Workflow for assessing the isotopic purity of this compound.

Troubleshooting_Logic Start Inaccurate Quantification Observed CheckPurity Check Isotopic Purity on CoA Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK CheckCrosstalk Assess Analyte to IS Crosstalk PurityOK->CheckCrosstalk Yes NewStandard Action: Procure New IS Lot PurityOK->NewStandard No CrosstalkOK Crosstalk Minimal? CheckCrosstalk->CrosstalkOK CheckHDExchange Evaluate H/D Exchange Stability CrosstalkOK->CheckHDExchange Yes CorrectCalc Action: Correct for Crosstalk CrosstalkOK->CorrectCalc No HDExchangeOK Label Stable? CheckHDExchange->HDExchangeOK CheckMatrix Investigate Matrix Effects HDExchangeOK->CheckMatrix Yes ModifyConditions Action: Modify pH/Storage HDExchangeOK->ModifyConditions No OptimizeSamplePrep Action: Optimize Sample Prep/Chroma. CheckMatrix->OptimizeSamplePrep

Caption: Troubleshooting logic for inaccurate quantification using this compound.

References

Selection of appropriate MRM transitions for Acipimox and Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate Multiple Reaction Monitoring (MRM) transitions and the bioanalytical method development for Acipimox and its deuterated internal standard, Acipimox-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Acipimox and this compound?

A1: Based on experimental data and an understanding of mass spectral fragmentation, the recommended MRM transitions are as follows:

  • Acipimox: The precursor ion ([M-H]⁻) is m/z 153.0, and the recommended product ion is m/z 109.1. This transition corresponds to the loss of a carboxyl group.[1]

  • This compound: As a deuterated internal standard, this compound is expected to have a precursor ion ([M-H]⁻) of m/z 157.0 (an increase of 4 Da due to the four deuterium atoms). Following a similar fragmentation pattern to the unlabeled compound, the predicted product ion is m/z 113.1.

A summary of these transitions is provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Acipimox153.0109.1Negative
This compound157.0113.1Negative

Q2: What is the general experimental protocol for analyzing Acipimox and this compound by LC-MS/MS?

A2: A typical experimental protocol involves protein precipitation for sample preparation, followed by liquid chromatography for separation and tandem mass spectrometry for detection.

Experimental Protocol: Quantification of Acipimox in Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Acipimox: 153.0 → 109.1

    • This compound: 157.0 → 113.1

  • Collision Energy (CE): Optimization is required, but a starting point of -15 to -25 eV is recommended for both transitions.

  • Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for Acipimox/Acipimox-d4 1. Incorrect MRM transitions selected.2. Inappropriate ionization mode (e.g., positive instead of negative).3. Poor sample recovery during extraction.4. Instrument source is dirty.5. Incorrect mobile phase pH.1. Verify the precursor and product ion m/z values.2. Ensure the mass spectrometer is operating in negative ionization mode.3. Evaluate the protein precipitation procedure for efficiency.4. Clean the ion source according to the manufacturer's instructions.5. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote deprotonation.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Dirty ion source or mass spectrometer optics.1. Use high-purity solvents and flush the LC system.2. Improve sample cleanup; consider solid-phase extraction (SPE) if protein precipitation is insufficient.3. Perform routine maintenance and cleaning of the mass spectrometer.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible solvent for sample reconstitution.3. Inappropriate mobile phase composition or gradient.1. Replace the analytical column.2. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.3. Adjust the mobile phase gradient to ensure proper elution.
Inconsistent Retention Times 1. Fluctuation in LC pump pressure.2. Changes in mobile phase composition.3. Column temperature variations.1. Check the LC pump for leaks and ensure proper solvent degassing.2. Prepare fresh mobile phase and ensure accurate mixing.3. Use a column oven to maintain a stable temperature.

Visualizations

MRM_Selection_Workflow cluster_infusion Direct Infusion cluster_ms1 MS1 Scan (Precursor Ion Selection) cluster_ms2 MS2 Scan (Product Ion Selection) cluster_optimization MRM Optimization infuse_acipimox Infuse Acipimox Standard ms1_acipimox Identify [M-H]⁻ for Acipimox (m/z 153.0) infuse_acipimox->ms1_acipimox infuse_d4 Infuse this compound Standard ms1_d4 Identify [M-H]⁻ for this compound (m/z 157.0) infuse_d4->ms1_d4 ms2_acipimox Fragment m/z 153.0 Select Intense, Stable Product (m/z 109.1) ms1_acipimox->ms2_acipimox ms2_d4 Fragment m/z 157.0 Select Corresponding Product (m/z 113.1) ms1_d4->ms2_d4 optimize_ce Optimize Collision Energy (CE) for each transition ms2_acipimox->optimize_ce ms2_d4->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp

Caption: Workflow for selecting and optimizing MRM transitions for Acipimox and this compound.

Experimental_Workflow start Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation with Acetonitrile & IS) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection and Separation reconstitution->lc_injection ms_detection MS/MS Detection (MRM Mode) lc_injection->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the bioanalysis of Acipimox.

References

Validation & Comparative

Validation of an Analytical Method for Acipimox: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals such as Acipimox, a nicotinic acid analog used as an antilipolytic agent, the choice of an appropriate internal standard (IS) is critical for developing a robust and reliable analytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of the validation of an analytical method for Acipimox, focusing on the performance of a deuterated internal standard, Acipimox-d4, against a non-isotopically labeled alternative, acetylsalicylic acid.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency, which effectively minimizes variability and enhances the accuracy and precision of the assay.[3][4]

This guide presents experimental data and protocols to assist researchers in making informed decisions for their analytical method development and validation.

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the validation parameters for an LC-MS/MS method for Acipimox quantification using two different internal standards: this compound (a stable isotope-labeled IS) and acetylsalicylic acid (a structurally unrelated IS). The data for acetylsalicylic acid is derived from a published study, while the data for this compound is representative of the expected performance for a deuterated internal standard based on established principles.

Validation ParameterAcipimox with this compound IS (Expected)Acipimox with Acetylsalicylic Acid IS
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically low ng/mL0.1 µg/mL (in plasma)
Accuracy (% Bias) Within ±15% (typically < ±5%)-4.70% to 14.22%
Precision (% RSD) < 15% (typically < 10%)Intra-day: ≤ 14.22%, Inter-day: ≤ 11.55%
Recovery (%) High and consistent, closely tracking the analyte≥ 95%
Matrix Effect Minimal, as it is compensated by the co-eluting ISPotential for differential matrix effects

Experimental Protocols

Method 1: Acipimox Quantification using this compound Internal Standard (Predicted Protocol)

This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for Acipimox using this compound as the internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative, to be optimized for Acipimox.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acipimox: Precursor ion → Product ion (to be determined).

    • This compound: Precursor ion → Product ion (to be determined based on the deuteration pattern).

4. Method Validation Parameters:

  • The method would be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).[5][6][7]

Method 2: Acipimox Quantification using Acetylsalicylic Acid Internal Standard

This section details the experimental protocol from a study that validated an LC-MS/MS method for Acipimox using acetylsalicylic acid as the internal standard.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of acetylsalicylic acid internal standard solution (5 µg/mL).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • HPLC System: Shiseido Nanospace SI-2 series.

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% aqueous ammonia (A) and acetonitrile (B).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Negative.

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1.

    • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3.

4. Method Validation Summary:

  • The method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines. The validation included assessments of selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters stock_solution Prepare Stock Solutions (Analyte and IS) cal_standards Prepare Calibration Standards stock_solution->cal_standards qc_samples Prepare Quality Control (QC) Samples stock_solution->qc_samples stability Stability stock_solution->stability sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep qc_samples->stability extraction Extraction sample_prep->extraction selectivity Selectivity sample_prep->selectivity reconstitution Reconstitution extraction->reconstitution recovery Recovery extraction->recovery lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition (Peak Area Ratios) lc_ms_analysis->data_acquisition matrix_effect Matrix Effect lc_ms_analysis->matrix_effect linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision

Caption: Workflow of a typical bioanalytical method validation process.

Internal_Standard_Comparison_Logic cluster_is_type Internal Standard Type cluster_properties Key Properties cluster_performance Performance Outcome deuterated_is This compound (Stable Isotope Labeled) physicochemical Physicochemical Properties deuterated_is->physicochemical Identical to Analyte non_deuterated_is Acetylsalicylic Acid (Structurally Unrelated) non_deuterated_is->physicochemical Different from Analyte chromatographic Chromatographic Behavior physicochemical->chromatographic ionization Ionization Efficiency physicochemical->ionization high_accuracy High Accuracy & Precision chromatographic->high_accuracy Co-elution potential_bias Potential for Bias chromatographic->potential_bias Different Retention Time ionization->high_accuracy Similar Response ionization->potential_bias Differential Ion Suppression/Enhancement

Caption: Logical comparison of deuterated vs. non-deuterated internal standards.

References

The Gold Standard vs. a Practical Alternative: A Comparison of Internal Standards for Acipimox Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acipimox, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Acipimox-d4, a deuterated internal standard, and acetylsalicylic acid, a non-isotopically labeled analog, for the bioanalysis of Acipimox using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard exhibits chemical and physical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-behavior allows it to compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to more precise and accurate quantification. Stable isotope-labeled compounds, such as this compound, are widely considered the "gold standard" for internal standards in mass spectrometry.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the quantification of Acipimox using acetylsalicylic acid as an internal standard, as reported in a validated bioanalytical method. The corresponding data for an this compound based method are presented based on the expected improvements offered by a deuterated standard.

Performance MetricAcetylsalicylic Acid as Internal Standard[1]This compound as Internal Standard (Expected Performance)
Linearity (r²) ≥ 0.9915≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (in heart and liver)Potentially lower due to reduced baseline noise
Intra-day Precision (%RSD) ≤ 14.22%Expected to be lower (typically <10%)
Inter-day Precision (%RSD) ≤ 14.89%Expected to be lower (typically <10%)
Intra-day Accuracy (%RE) -14.70% to 14.80%Expected to be better (typically within ±10%)
Inter-day Accuracy (%RE) -13.80% to 14.60%Expected to be better (typically within ±10%)
Recovery ≥ 95% (Acipimox)Expected to be highly consistent and closely track Acipimox recovery
Matrix Effect No significant matrix effect observedExpected to be negligible due to co-elution and identical ionization behavior

The Case for this compound: Theoretical Advantages

This compound, as a deuterated analog of Acipimox, offers several key advantages that would likely lead to a more robust and reliable assay:

  • Co-elution: this compound will have nearly identical chromatographic retention time as Acipimox, ensuring that both compounds experience the same matrix effects at the point of elution from the LC column.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is expected to be almost identical to that of Acipimox. This is a critical factor in correcting for ion suppression or enhancement caused by co-eluting matrix components.

  • Improved Precision and Accuracy: By more effectively compensating for variations throughout the analytical process, the use of this compound is anticipated to result in lower relative standard deviations (RSD) for precision and lower relative error (RE) for accuracy.

  • Reduced Method Development Time: The predictable behavior of a deuterated internal standard can often streamline the method development and validation process.

Experimental Protocols

Below are the detailed experimental protocols for the LC-MS/MS analysis of Acipimox using acetylsalicylic acid as an internal standard. A projected protocol for a method using this compound is also provided, highlighting the likely similarities.

Method Using Acetylsalicylic Acid as Internal Standard[1]

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing the internal standard (acetylsalicylic acid).

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Shiseido liquid chromatograph

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 μm)

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient elution.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3

Projected Method Using this compound as Internal Standard

1. Sample Preparation:

  • The sample preparation procedure would likely be identical to the method using acetylsalicylic acid. This compound would be spiked into the precipitation solvent (acetonitrile) at an appropriate concentration.

2. LC-MS/MS Conditions:

  • LC System and Column: The same LC system and column could likely be used.

  • Mobile Phase: The same mobile phase composition and gradient would likely be suitable.

  • Mass Spectrometer and Ionization Mode: The same instrument and ionization mode would be used.

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • This compound (IS): The precursor ion would be m/z 157.0 (assuming four deuterium atoms). The product ion would need to be determined experimentally but would be expected to be a fragment with a +4 Da shift compared to the Acipimox product ion.

Visualizing the Workflow

The following diagrams illustrate the analytical workflow and the underlying principle of using an internal standard for quantitative analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A generalized workflow for the quantitative analysis of Acipimox using an internal standard.

Internal_Standard_Principle Analyte Acipimox (Variable Signal) Ratio Ratio (Analyte/IS) (Constant) Analyte->Ratio IS Internal Standard (Constant Concentration, Variable Signal) IS->Ratio Correction Correction for Variability (Extraction, Injection, Ionization) Ratio->Correction

Caption: The principle of internal standard correction in quantitative analysis.

Conclusion

While acetylsalicylic acid has been demonstrated as a viable internal standard for the LC-MS/MS analysis of Acipimox, the use of a deuterated internal standard like this compound is theoretically superior. The near-identical physicochemical properties of a deuterated standard provide a more robust correction for analytical variability, leading to enhanced precision and accuracy. For researchers and drug development professionals seeking the highest level of data quality and assay reliability, this compound represents the gold standard choice for an internal standard in the quantitative analysis of Acipimox. The lack of direct comparative studies highlights an opportunity for future research to experimentally validate the expected performance benefits of this compound.

References

A Comparative Guide to the Bioanalytical Quantification of Acipimox: LC-MS/MS vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two common analytical methods for the quantification of Acipimox, a lipid-lowering agent: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This publication will delve into the experimental protocols and performance characteristics of each method, offering a comprehensive overview to aid in the selection of the most appropriate assay for specific research needs. While the presented LC-MS/MS method utilizes acetylsalicylic acid as an internal standard, the use of a deuterated internal standard, such as Acipimox-d4, is the gold standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte, which helps to minimize variability during sample preparation and analysis.

Method Performance: A Head-to-Head Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for both a published LC-MS/MS and an RP-HPLC method for Acipimox quantification.

Table 1: Performance Characteristics of an LC-MS/MS Method for Acipimox in Rat Plasma[1]
Validation ParameterPerformance
Linearity Range0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (RSD%)≤ 15%
Inter-day Precision (RSD%)≤ 15%
AccuracyWithin ±15% of nominal values
Recovery≥ 95%
Table 2: Performance Characteristics of an RP-HPLC Method for Acipimox in Bulk Drug and Capsules[2]
Validation ParameterPerformance
Linearity Range20 - 300 µg/mL
Correlation Coefficient (r²)0.9998
Recovery99.96 - 100.07%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are the methodologies for the compared Acipimox assays.

LC-MS/MS Method for Acipimox in Rat Plasma[1]

Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard solution (acetylsalicylic acid, 5 µg/mL). For optimal results, it is highly recommended to use this compound as the internal standard.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer 800 µL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 30°C.

  • Reconstitute the residue in 100 µL of acetonitrile.

  • Vortex for 3 minutes and then centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1260 series HPLC[1]

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 μm)[1]

  • Mobile Phase: Acetonitrile and 0.1% aqueous ammonia[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 2 µL[1]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS[1]

  • Ionization Mode: Negative Ion Electrospray (ESI-)[1]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[1]

    • Internal Standard (Acetylsalicylic Acid): m/z 178.9 → 137.3[1]

RP-HPLC Method for Acipimox in Bulk Drug and Capsules[2]

Sample Preparation (for Capsules):

  • Weigh and empty twenty capsules.

  • Accurately weigh a quantity of powder equivalent to 50 mg of Acipimox and transfer to a 50 mL volumetric flask.

  • Add 25 mL of the mobile phase and sonicate for 5 minutes.

  • Dilute to volume with the mobile phase.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Dilute 5 mL of the supernatant to 50 mL with the mobile phase to a final concentration of 100 µg/mL.

  • Inject 10 µL for HPLC analysis.

Chromatographic Conditions:

  • HPLC System: Shimadzu HPLC system[2]

  • Column: Luna C18 column (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 0.1% v/v phosphoric acid in water and acetonitrile (95:5 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 229 nm[2]

  • Injection Volume: 10 µL[2]

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 LC-MS/MS Assay (with this compound) cluster_method2 Alternative Assay (e.g., RP-HPLC) cluster_comparison Cross-Validation M1_Sample Biological Sample M1_Spike Spike with this compound M1_Sample->M1_Spike M1_Extract Protein Precipitation M1_Spike->M1_Extract M1_Analyze LC-MS/MS Analysis M1_Extract->M1_Analyze M1_Result Concentration Data 1 M1_Analyze->M1_Result Compare Statistical Comparison of Results M1_Result->Compare M2_Sample Biological Sample M2_Extract Sample Preparation M2_Sample->M2_Extract M2_Analyze RP-HPLC Analysis M2_Extract->M2_Analyze M2_Result Concentration Data 2 M2_Analyze->M2_Result M2_Result->Compare Conclusion Assay Comparability Assessment Compare->Conclusion

Caption: A logical workflow for the cross-validation of two bioanalytical methods.

InternalStandardRationale cluster_analyte Analyte (Acipimox) cluster_is Ideal Internal Standard cluster_process Analytical Process cluster_output Result Analyte Acipimox IS This compound Analyte->IS Similar Physicochemical Properties Extraction Sample Extraction Analyte->Extraction IS->Extraction Ionization Mass Spec Ionization Extraction->Ionization Result Accurate Quantification Extraction->Result Correction for Analyte Loss Ionization->Result Ionization->Result Correction for Matrix Effects

Caption: Rationale for using a deuterated internal standard like this compound.

References

Acipimox versus Acipimox-d4 pharmacokinetic profile comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Acipimox and its deuterated analog, Acipimox-d4, reveals a significant gap in publicly available pharmacokinetic data for the latter. While Acipimox has been extensively studied, information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the scientific literature. It is presumed that this compound, a stable isotope-labeled version of the drug, primarily serves as an internal standard for bioanalytical assays to ensure the accuracy and precision of quantifying Acipimox in biological samples.

This guide, therefore, focuses on the comprehensive pharmacokinetic profile of Acipimox, providing researchers, scientists, and drug development professionals with essential data and experimental context.

Pharmacokinetic Data of Acipimox

The following table summarizes key pharmacokinetic parameters of Acipimox administration in healthy human volunteers.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[1]
Elimination Half-Life (t½) ~2 hours[2]
Bioavailability Rapidly and almost completely absorbed[2]
Metabolism Not significantly metabolized
Excretion Primarily excreted unchanged in urine (~90% of the administered dose within 24 hours)[2]

Experimental Protocols

A representative experimental protocol for determining the pharmacokinetics of Acipimox in a preclinical setting is outlined below. This methodology is based on a study investigating the effects of hypoxia on Acipimox pharmacokinetics in rats.[2]

Animal Studies
  • Subjects: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

  • Grouping: Rats are randomly divided into experimental groups (e.g., normoxia and hypoxia).

  • Drug Administration: A single oral dose of Acipimox is administered to each rat.

  • Blood Sampling: Blood samples are collected via the tail vein at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A C18 analytical column is used to separate Acipimox from endogenous plasma components.

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% ammonia) and an organic solvent (e.g., acetonitrile).[2]

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode, monitoring the specific mass-to-charge ratio (m/z) transitions for Acipimox and the internal standard (in this case, acetylsalicylic acid was used, though this compound would be a suitable alternative). For Acipimox, the multiple reaction monitoring (MRM) transition is m/z 153.0 → 109.1.[2]

  • Quantification: The concentration of Acipimox in each plasma sample is determined by comparing its peak area to that of the internal standard, using a calibration curve.

Mechanism of Action: Signaling Pathway

Acipimox exerts its lipid-lowering effects by inhibiting lipolysis in adipose tissue. The signaling pathway is initiated by the binding of Acipimox to the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, on the surface of adipocytes.

Acipimox_Signaling_Pathway Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 Binds to Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Release into circulation Reduced_FFA Reduced Plasma FFA Reduced_VLDL Reduced Hepatic VLDL Production Reduced_FFA->Reduced_VLDL Reduced_Triglycerides Reduced Plasma Triglycerides Reduced_VLDL->Reduced_Triglycerides

Caption: Acipimox signaling pathway in adipocytes.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Acipimox.

Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro Phase (Bioanalysis) cluster_data_analysis Data Analysis Phase Animal_Dosing Animal Dosing (Oral Acipimox) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calc Parameter Calculation (Tmax, t½, AUC) PK_Modeling->Parameter_Calc Report Final Report Parameter_Calc->Report

Caption: Experimental workflow for Acipimox pharmacokinetic analysis.

References

Inter-laboratory Comparison of Acipimox Quantification Methods Utilizing Acipimox-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Acipimox, a lipid-lowering agent. While a formal inter-laboratory comparison study is not publicly available, this document serves as a benchmark for laboratories aiming to establish and validate their own Acipimox quantification assays, particularly those employing the stable isotope-labeled internal standard, Acipimox-d4. The data and protocols presented are based on a comprehensive study that successfully validated a method for determining Acipimox concentrations in biological matrices.[1][2][3]

Introduction to Acipimox and its Quantification

Acipimox, a derivative of nicotinic acid, is a drug used to treat hyperlipidemia.[4][5] It functions by inhibiting the release of free fatty acids from adipose tissue, which in turn reduces the production of triglycerides and very-low-density lipoproteins (VLDL) in the liver.[6][7] The primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2) on adipocytes.[6][8] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby inhibiting hormone-sensitive lipase and reducing lipolysis.[7][9]

Accurate quantification of Acipimox in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.

Comparative Performance of Acipimox Quantification

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Acipimox quantification, which can be used as a benchmark for inter-laboratory comparison. The data is adapted from a study that demonstrated a robust and reliable assay.[1][10]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Plasma5 - 5000> 0.995
Tissue Homogenate1 - 1000> 0.991

Table 2: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Plasma10≤ 15%≤ 15%± 15%
500≤ 15%≤ 15%± 15%
4000≤ 15%≤ 15%± 15%
Tissue Homogenate2≤ 15%≤ 15%± 15%
100≤ 15%≤ 15%± 15%
800≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

MatrixSpiked Concentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Plasma1085 - 11585 - 115
400085 - 11585 - 115
Tissue Homogenate285 - 11585 - 115
80085 - 11585 - 115

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for Acipimox quantification.

Sample Preparation

A protein precipitation method is employed for sample preparation.[1]

  • To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing the internal standard (this compound). The referenced study utilized acetylsalicylic acid as the internal standard.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography
  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm)[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile. The referenced study used a ratio of 95:5 (v/v) of 0.1% v/v phosphoric acid in water and acetonitrile.[11][12]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions: [1][13]

    • Acipimox: m/z 153.0 → 109.1

    • This compound (hypothetical): m/z 157.0 → 113.1 (Note: The exact transition for this compound would need to be optimized.)

    • Internal Standard (from reference study - Acetylsalicylic acid): m/z 178.9 → 137.3[1]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Collision Gas: Argon

Visualizations

Acipimox Signaling Pathway

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (HCAR2) Acipimox->GPR109A activates AC Adenylate Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA FFA_blood Decreased FFA in Bloodstream FFA->FFA_blood Reduced Release

Caption: Acipimox signaling pathway in an adipocyte.

Experimental Workflow for Acipimox Quantification

Acipimox_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma or Tissue Sample Add_IS Add this compound & Acetonitrile Start->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratios (Acipimox / this compound) Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for Acipimox quantification.

References

A Comparative Guide to Bioanalytical Method Validation: Acipimox-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acipimox-d4 as an internal standard in bioanalytical assays against a non-deuterated alternative, acetylsalicylic acid. The information presented is based on established regulatory guidelines and published experimental data, offering insights into best practices for method validation.

Comparison of Internal Standards: this compound vs. Acetylsalicylic Acid

The choice of an internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by regulatory bodies like the FDA and EMA.[1][2][3][4][5][6][7][8][9]

This compound, being a deuterated form of Acipimox, shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for variability in these steps. In contrast, a structurally different IS like acetylsalicylic acid, while potentially co-eluting, may exhibit different extraction recovery and ionization efficiency, leading to less accurate quantification.[10][11][12]

The following table summarizes the key validation parameters and highlights the expected performance of a bioanalytical method for Acipimox using this compound as an internal standard, alongside reported data for a method using acetylsalicylic acid.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterAcipimox with this compound (IS) - Expected PerformanceAcipimox with Acetylsalicylic Acid (IS) - Reported Data[10]
Linearity (r²) ≥ 0.99Not explicitly reported, but calibration curve was linear
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and matrixPlasma: 0.05 µg/mL; Tissues: 0.01 or 0.02 µg/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% - 10.3%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.5% - 11.2%
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-8.7% - 9.8%
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-7.5% - 8.9%
Recovery Consistent and reproducible85.6% - 94.3%
Matrix Effect Minimal and compensated by ISNot explicitly reported, but selectivity was demonstrated
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable under tested conditions

Expected performance is based on FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Bioanalytical Method for Acipimox using this compound

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in plasma, utilizing this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Acipimox.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acipimox: Precursor ion > Product ion (to be determined during method development).

      • This compound: Precursor ion > Product ion (to be determined during method development).

3. Method Validation

The method should be fully validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Acipimox and this compound.

  • Calibration Curve: Prepare a calibration curve using at least eight non-zero standards, ranging from the LLOQ to the upper limit of quantification (ULOQ).

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

  • Recovery: Evaluate the extraction recovery of Acipimox and this compound by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.

  • Stability: Evaluate the stability of Acipimox in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method validation workflow.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Optimization MD2->MD3 MV1 Selectivity MD3->MV1 Validated Method MV2 Calibration Curve & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Processing MV5->SA1 Application SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Bioanalytical method validation workflow.

This guide underscores the importance of selecting an appropriate internal standard for robust and reliable bioanalytical data. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure data integrity in pharmacokinetic and other drug development studies.

References

A Comparative Guide to Acipimox Bioanalysis: Evaluating Linearity, Accuracy, and Precision with a Focus on Acipimox-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Acipimox Assays

The following table summarizes the performance of a validated LC-MS/MS method for Acipimox quantification and provides a comparison with a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The anticipated benefits of utilizing Acipimox-d4 as an internal standard in an LC-MS/MS assay are also highlighted.

Parameter LC-MS/MS with Acetylsalicylic Acid IS RP-HPLC with UV Detection Anticipated Performance with this compound IS
Linearity (Correlation Coefficient, r²) ≥ 0.99Typically ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 µg/mL in plasma0.1 µg/mL in plasmaPotentially lower LLOQ due to reduced matrix effects
Intra-day Precision (%RSD) ≤ 15%< 4%≤ 15% (FDA/EMA guideline)
Inter-day Precision (%RSD) ≤ 15%< 4%≤ 15% (FDA/EMA guideline)
Accuracy (%RE) Within ±15%Not explicitly stated, but recovery is >85%Within ±15% (FDA/EMA guideline)
Internal Standard (IS) Acetylsalicylic AcidOften no IS is usedThis compound
Specificity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)Very high, as it co-elutes with the analyte and is differentiated by mass
Matrix Effect Potential for ion suppression or enhancementLess susceptible to matrix effects than ESI-MSMinimized due to co-elution and similar ionization properties

Experimental Protocols

LC-MS/MS Method for Acipimox Quantification

This protocol is based on a validated method for the quantification of Acipimox in rat plasma and tissue homogenates.[1]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 20 µL of the internal standard working solution (acetylsalicylic acid, 5 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% ammonia in water (A) and acetonitrile (B)

  • Flow Rate: 0.2 mL/min

  • Gradient: 85% A to 20% A

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3

Alternative Method: RP-HPLC with UV Detection

This protocol outlines a general procedure for the quantification of Acipimox in human plasma.[2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add the internal standard (if used).

  • Add 5 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

b. HPLC Conditions

  • Column: Nucleosil C18 (25 cm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM phosphate buffer (pH 4) and methanol (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the biological context of Acipimox, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Tissue Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Experimental workflow for Acipimox quantification.

cluster_inhibition Inhibitory Cascade Acipimox Acipimox GPR109A GPR109A Receptor (Adipocyte) Acipimox->GPR109A binds to AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA releases Liver Liver FFA->Liver transported to VLDL VLDL Synthesis Liver->VLDL synthesizes Triglycerides Triglycerides VLDL->Triglycerides leads to lower

Acipimox signaling pathway in adipocytes.

The Critical Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS. This compound is structurally identical to Acipimox, with the exception of four deuterium atoms replacing four hydrogen atoms. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantages of using this compound include:

  • Co-elution: this compound has nearly identical chromatographic behavior to Acipimox, meaning they elute from the LC column at the same time. This is crucial for correcting for variations in retention time.

  • Similar Ionization Efficiency: Both compounds exhibit very similar ionization characteristics in the mass spectrometer's ion source. This allows for accurate correction of matrix effects (ion suppression or enhancement) that can significantly impact the accuracy and precision of the assay.

  • Correction for Sample Preparation Variability: Any loss of analyte during the sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, leading to a consistent analyte-to-internal standard peak area ratio.

In contrast, a non-isotopically labeled internal standard, such as acetylsalicylic acid, has different physicochemical properties and will not co-elute with Acipimox. While it can correct for injection volume variability, it cannot fully compensate for matrix effects or variability in sample recovery, which can lead to less accurate and precise results.

Conclusion

For the rigorous demands of regulated bioanalysis in drug development, an LC-MS/MS method for Acipimox utilizing this compound as an internal standard is the recommended approach. While the presented LC-MS/MS method with a non-deuterated internal standard provides good performance, the use of a deuterated analog would further enhance the robustness, accuracy, and precision of the assay, ensuring the highest quality data for pharmacokinetic and other clinical studies. For less stringent applications or when access to LC-MS/MS is limited, RP-HPLC with UV detection can serve as a viable alternative, though with inherent limitations in specificity and sensitivity. The choice of method should be guided by the specific requirements of the research or development phase.

References

Regulatory guidelines for the validation of bioanalytical methods with stable isotope standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. The choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical methods.

The use of an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a well-established practice to correct for variability during sample processing and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[2][3]

SIL-ISs are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1][4] However, the use of structural analog internal standards remains a viable option, particularly when SIL-ISs are unavailable or cost-prohibitive.

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The superiority of SIL-ISs in enhancing assay performance is well-documented in scientific literature. The switch from analog internal standards to SILs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results, such as those caused by ionization issues, and has improved the accuracy and precision for the analysis of both small and large molecules.[4]

Validation ParameterStable Isotope-Labeled ISStructural Analog ISKey Considerations
Accuracy & Precision Generally provides higher accuracy and precision due to better compensation for variability.[5] In a study on the anticancer drug Kahalalide F, switching to a SIL-IS significantly improved assay performance.[4]Can provide acceptable accuracy and precision, but may be more susceptible to differential matrix effects and extraction recovery compared to the analyte.[6]The structural similarity of the analog to the analyte is crucial for its performance.
Matrix Effect Effectively compensates for matrix-induced ion suppression or enhancement as it co-elutes and experiences the same ionization conditions as the analyte.[7]May not fully compensate for matrix effects if its ionization efficiency is affected differently by co-eluting matrix components than the analyte.A thorough evaluation of matrix effects from at least six different sources of blank matrix is required during validation.[8]
Selectivity & Specificity High specificity due to mass difference from the analyte. Potential for interference from isotopic contribution of the analyte should be assessed.Risk of interference from endogenous compounds or metabolites that are structurally similar to the analog IS.The analytical method must be able to differentiate the analyte and the IS from endogenous components and other potential interferences.[8]
Recovery Closely mimics the recovery of the analyte throughout the sample preparation process.Recovery may differ from the analyte, especially in complex extraction procedures.While 100% recovery is not necessary, it must be consistent, precise, and reproducible for both the analyte and the IS.[9]

Table 1: Comparative Performance of Internal Standards

Experimental Protocols for Bioanalytical Method Validation

The following protocols are based on the principles outlined in the ICH M10 guideline and are intended to provide a practical framework for validating bioanalytical methods using stable isotope standards.

Stock and Working Solution Preparation
  • Stock Solution Preparation:

    • Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent.

    • The purity and identity of the reference standards are critical.[10]

  • Working Solution Preparation:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.

    • Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.

    • Prepare a working solution of the SIL-IS at a constant concentration.

Selectivity and Specificity
  • Analyze at least six individual lots of blank biological matrix (e.g., plasma, urine).

  • Process and analyze one blank sample from each lot with and without the SIL-IS.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the SIL-IS should be ≤ 5% of its response in the LLOQ sample.[2]

Calibration Curve
  • Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte from the working standard solutions. A typical curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Add a constant amount of the SIL-IS working solution to all calibration standards (except the blank).

  • Process and analyze the calibration standards.

  • Acceptance Criteria: At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).[9]

Accuracy and Precision
  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).

    • Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).[9]

Matrix Effect
  • Obtain at least six different lots of the biological matrix.

  • Experiment 1 (Analyte): Spike post-extraction blank matrix extracts from each lot with the analyte at low and high concentrations.

  • Experiment 2 (Neat Solution): Prepare neat solutions of the analyte in the reconstitution solvent at the same low and high concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across the different lots should not be greater than 15%.[2]

Stability
  • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.

    • Stock Solution Stability: At storage and room temperature.

  • Analyze low and high QC samples after storage and compare the results to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Visualizing the Validation Workflow

Understanding the logical flow of the bioanalytical method validation process is crucial for efficient execution. The following diagrams, generated using the DOT language, illustrate key workflows.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis Method_Development Method Development & Optimization Selectivity Selectivity & Specificity Method_Development->Selectivity Proceed to Validation Calibration_Curve Calibration Curve Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Sample_Analysis Routine Sample Analysis Dilution_Integrity->Sample_Analysis Validated Method Matrix_Effect_Evaluation Blank_Matrix Blank Matrix (6 lots) Extract Spike with Analyte (Low/High QC) Analysis LC-MS/MS Analysis Blank_Matrix:p2->Analysis Neat_Solution Neat Solution Analyte in Solvent (Low/High QC) Neat_Solution:n1->Analysis Calculation Calculate Matrix Factor CV of IS-Normalized MF ≤ 15% Analysis->Calculation

References

Safety Operating Guide

Navigating the Disposal of Acipimox-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Acipimox-d4, a deuterated analog of Acipimox.

Acipimox is recognized as being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its deuterated form do not enter the environment.[1] The following procedures are based on general laboratory chemical waste guidelines and specific information from the Safety Data Sheets (SDS) for Acipimox.

I. Pre-Disposal and Handling Considerations

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] To prevent isotopic contamination, it is good practice to handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[4]

II. Step-by-Step Disposal Procedure for this compound

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[5][6][7]

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (plastic is often preferred) and have a secure, tight-fitting lid.[8][9][10]

    • The label on the waste container must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) office.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.[8][9] Keep solid and liquid waste in separate containers.[8]

  • Storage of Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of waste generation.[10]

    • Ensure the container is kept closed at all times, except when adding waste.[5][10]

  • Disposal of Empty Containers:

    • A container that has held this compound must be properly decontaminated before being discarded as regular trash.

    • Triple rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5]

    • The rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste in your designated this compound waste container.[5]

    • After triple rinsing, deface or remove all hazardous chemical labels from the container before disposing of it in the regular trash.[5][8]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup and final disposal at an approved waste disposal facility.[1][10]

III. Spill and Emergency Procedures

In the event of a spill, avoid breathing any dust and ensure the area is well-ventilated.[3] Absorb any liquid spills with an inert, non-combustible absorbent material and sweep up any solid material, placing it into a suitable container for disposal.[7] For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

IV. Logical Workflow for this compound Disposal

Caption: Logical workflow for the proper disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. It is essential for all laboratory personnel to be trained on these procedures and to consult their institution's specific hazardous waste management policies.[5] By adhering to these guidelines, researchers can minimize risks to themselves and the environment.

References

Essential Safety and Operational Guidance for Handling Acipimox-d4

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various tasks involving Acipimox-d4.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work (e.g., weighing, preparing solutions) Safety glasses with side shields or safety goggles.[1][2]Chemical-resistant gloves (e.g., nitrile).[1][2]Laboratory coat.[1][2]Not generally required if handled in a well-ventilated area or a chemical fume hood.[1]
Spill Cleanup Chemical safety goggles and a face shield.[3]Double-gloving with chemical-resistant gloves.[4]Chemical-resistant gown or coveralls.[3][4]An N95 or higher-rated respirator may be necessary depending on the spill size and potential for aerosolization.[5]
Waste Disposal Safety glasses with side shields or safety goggles.[1][2]Chemical-resistant gloves.[1][2]Laboratory coat.[1][2]Not generally required for handling sealed waste containers.

Standard Operating Procedures

Adherence to standardized procedures is essential for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for Acipimox. prep_ppe Don Appropriate PPE: - Lab Coat - Gloves - Eye Protection prep_sds->prep_ppe prep_workspace Prepare Workspace: - Ensure fume hood is operational - Gather all necessary materials prep_ppe->prep_workspace handling_weigh Weigh this compound in a fume hood. prep_workspace->handling_weigh handling_dissolve Prepare solutions in a fume hood. handling_weigh->handling_dissolve handling_use Perform experimental procedures. handling_dissolve->handling_use cleanup_decontaminate Decontaminate work surfaces. handling_use->cleanup_decontaminate cleanup_waste Dispose of waste in designated, sealed containers. cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE properly. cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly. cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not empty into drains.[6]

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be securely sealed and clearly labeled with the contents, including the name "this compound" and relevant hazard symbols.

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

The following decision tree provides guidance on the proper disposal pathway for materials contaminated with this compound.

start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_waste Dispose in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Labeled Solid Chemical Waste Container is_liquid->solid_waste No

Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.